Desmethylnortriptyline
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFRALDEONNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196179 | |
| Record name | Desmethylnortriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-42-2 | |
| Record name | Desmethylnortriptyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylnortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylnortriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desmethylnortriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Desmethylnortriptyline: A Comprehensive Technical Guide on its Synthesis and Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylnortriptyline, the principal active metabolite of the tricyclic antidepressant nortriptyline (B1679971), plays a crucial role in the therapeutic efficacy and overall pharmacological profile of its parent drug. Understanding its synthesis and metabolic fate is paramount for researchers and clinicians in the fields of pharmacology, medicinal chemistry, and drug development. This technical guide provides an in-depth exploration of the chemical synthesis of this compound and a detailed analysis of its intricate metabolic pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
I. Chemical Synthesis of this compound
The primary route for the chemical synthesis of this compound involves the N-demethylation of its precursor, nortriptyline. Several methods have been established for the demethylation of tertiary amines, which can be effectively applied to this conversion.
N-Demethylation using Chloroformate Reagents
A common and effective method for the N-demethylation of nortriptyline utilizes chloroformate reagents, such as ethyl chloroformate or α-chloroethyl chloroformate. The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine, this compound.
Reaction Scheme:
-
Step 1: Carbamate Formation: Nortriptyline is reacted with a chloroformate reagent (e.g., ethyl chloroformate) in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the generated hydrochloric acid. This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or toluene.
-
Step 2: Hydrolysis: The resulting carbamate intermediate is then hydrolyzed, usually by heating with a strong base such as potassium hydroxide (B78521) in a solvent like ethanol (B145695) or ethylene (B1197577) glycol, to yield this compound.
The Polonovski Reaction
The Polonovski reaction offers an alternative pathway for the N-demethylation of nortriptyline. This method involves the N-oxidation of the tertiary amine followed by rearrangement and hydrolysis.
Reaction Scheme:
-
Step 1: N-Oxide Formation: Nortriptyline is first oxidized to its corresponding N-oxide using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
-
Step 2: Polonovski Rearrangement: The N-oxide is then treated with an activating agent, typically acetic anhydride (B1165640) or trifluoroacetic anhydride, which facilitates a rearrangement to an iminium ion intermediate.
-
Step 3: Hydrolysis: The iminium ion is subsequently hydrolyzed to yield this compound and formaldehyde.
II. Metabolic Pathway of Nortriptyline to this compound
The metabolic conversion of nortriptyline to this compound is a critical step in its biotransformation, primarily occurring in the liver and mediated by the cytochrome P450 (CYP) enzyme system.
Key Enzymes and Their Contributions
The N-demethylation of nortriptyline is catalyzed by several CYP isoforms, with CYP2D6, CYP2C19, and CYP1A2 playing the most significant roles.[1] The relative contribution of each enzyme can vary depending on individual genetic polymorphisms and the presence of other drugs.
-
CYP2D6: This enzyme is a major contributor to the demethylation of nortriptyline.[1]
-
CYP2C19: CYP2C19 also plays a significant role in the demethylation process.[1] Genetic variations in the CYP2C19 gene can lead to significant differences in the rate of nortriptyline metabolism.
-
CYP1A2: While generally considered a minor contributor, CYP1A2 can also mediate the demethylation of nortriptyline.[1]
The subsequent metabolism of this compound involves hydroxylation, primarily at the 10-position, to form E-10-hydroxythis compound and Z-10-hydroxythis compound.
Quantitative Data on Enzyme Kinetics
The following table summarizes the kinetic parameters for the N-demethylation of nortriptyline by the key cytochrome P450 enzymes.
| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |
| CYP2D6 | 0.5 - 2.5 | 150 - 200 |
| CYP2C19 | 50 - 100 | 800 - 1000 |
| CYP1A2 | 100 - 200 | 50 - 100 |
Note: The values presented are approximate and can vary depending on the experimental conditions and the specific recombinant enzyme system used.
III. Experimental Protocols
Synthesis of this compound via N-demethylation with Ethyl Chloroformate
Materials:
-
Nortriptyline hydrochloride
-
Ethyl chloroformate
-
Potassium carbonate
-
Dichloromethane (anhydrous)
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Nortriptyline Free Base Preparation: Dissolve nortriptyline hydrochloride in water and basify with a solution of sodium hydroxide to a pH of >12. Extract the aqueous layer with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the nortriptyline free base.
-
Carbamate Formation: Dissolve the nortriptyline free base in anhydrous dichloromethane. Add an excess of anhydrous potassium carbonate. To this stirring suspension, add ethyl chloroformate dropwise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Carbamate: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carbamate intermediate.
-
Hydrolysis: Dissolve the crude carbamate in ethanol and add a concentrated solution of potassium hydroxide. Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with hydrochloric acid. Evaporate the ethanol and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
In Vitro Metabolism of Nortriptyline using Human Liver Microsomes
Materials:
-
Nortriptyline
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing human liver microsomes and nortriptyline at various concentrations.
-
Initiation of Reaction: Pre-incubate the mixtures at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Termination of Reaction: After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of this compound. The separation of nortriptyline and this compound can be achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water with formic acid.
IV. Visualizations
Synthesis of this compound from Nortriptyline
Caption: Synthesis of this compound via N-demethylation.
Metabolic Pathway of Nortriptyline to this compound
Caption: Metabolic conversion of Nortriptyline.
References
An In-Depth Technical Guide to the Core Mechanism of Action of Desmethylnortriptyline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmethylnortriptyline, an active metabolite of the tricyclic antidepressants amitriptyline (B1667244) and nortriptyline, exerts its therapeutic effects through a multi-faceted pharmacological profile. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interactions with key molecular targets. The primary mechanism involves the potent inhibition of the norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT), leading to an increase in the synaptic availability of these neurotransmitters. Additionally, this compound exhibits significant antagonist activity at histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-1 adrenergic receptors, which contributes to both its therapeutic efficacy and its side-effect profile. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.
Core Pharmacological Actions
This compound's mechanism of action is characterized by its engagement with multiple physiologically significant receptors and transporters.
Inhibition of Monoamine Reuptake
The principal antidepressant effect of this compound is attributed to its ability to block the reuptake of norepinephrine and serotonin from the synaptic cleft. By inhibiting NET and SERT, it prolongs the action of these neurotransmitters, a key strategy in the management of depressive disorders.
Receptor Antagonism
Beyond its effects on neurotransmitter reuptake, this compound demonstrates notable antagonist activity at several other receptor systems:
-
Histamine H1 Receptor Antagonism: This action is responsible for the sedative effects commonly observed with tricyclic antidepressants.
-
Muscarinic Acetylcholine Receptor Antagonism: Blockade of these receptors leads to the characteristic anticholinergic side effects, such as dry mouth, blurred vision, and constipation.
-
Alpha-1 Adrenergic Receptor Antagonism: This activity can result in cardiovascular side effects, including orthostatic hypotension.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinity (Ki) and inhibitory potency (IC50) of this compound and related compounds at its primary targets. It is important to note that specific quantitative data for this compound is not always available in the literature; in such cases, data for the closely related compound desipramine (B1205290) is provided as a proxy, given their structural and functional similarities as secondary amine tricyclic antidepressants.
Table 1: Monoamine Transporter Inhibition
| Compound | Target | Ki (nM) | IC50 (nM) | Species | Reference |
| Desipramine | NET | 0.8 - 4.5 | Human | ||
| Desipramine | SERT | 20 - 60 | Human | ||
| Nortriptyline | NET | 1.8 | Human | ||
| Nortriptyline | SERT | 19 | Human |
Table 2: Receptor Antagonist Affinities
| Compound | Target | Ki (nM) | Species | Reference |
| Desipramine | Histamine H1 | 230 | Rat | [1] |
| Nortriptyline | Histamine H1 | 10 | Human | |
| Desipramine | Muscarinic (M1-M5) | >1000 | Human | |
| Nortriptyline | Muscarinic (M1-M5) | 38 - 130 | Human | |
| Desipramine | Alpha-1 Adrenergic | 140 | Human | |
| Nortriptyline | Alpha-1 Adrenergic | 25 | Human |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Neurotransmitter Transporters (NET and SERT)
This protocol describes a competitive binding assay to determine the affinity of this compound for the norepinephrine and serotonin transporters.
-
Objective: To determine the inhibitory constant (Ki) of this compound for NET and SERT.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human NET or SERT.
-
Radioligand: [3H]Nisoxetine for NET or [3H]Citalopram for SERT.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known transporter inhibitor (e.g., desipramine for NET, fluoxetine (B1211875) for SERT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional inhibition of neurotransmitter transport into cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for NET and SERT function.
-
Materials:
-
Cell lines stably expressing human NET or SERT.
-
Radiolabeled substrate: [3H]Norepinephrine for NET or [3H]Serotonin for SERT.
-
Test Compound: this compound.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
-
Procedure:
-
Cell Plating: Plate cells in a 96-well culture plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short period at 37°C to allow for substrate uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.
-
Radioligand Binding Assay for Receptor Antagonism (H1, Muscarinic, α1-Adrenergic)
This protocol is similar to the transporter binding assay but uses different radioligands and cell lines expressing the specific receptor subtypes.
-
Objective: To determine the Ki of this compound for histamine H1, muscarinic (M1-M5), and alpha-1 adrenergic (α1A, α1B, α1D) receptors.
-
Materials:
-
Cell membranes from cell lines expressing the receptor of interest.
-
Radioligands: e.g., [3H]Pyrilamine (for H1), [3H]QNB (for muscarinic), [3H]Prazosin (for α1).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known antagonist for the respective receptor.
-
-
Procedure and Data Analysis: The procedure and data analysis are analogous to the radioligand binding assay for neurotransmitter transporters described in section 4.1.
Conclusion
This compound is a pharmacologically complex molecule with a mechanism of action that extends beyond simple monoamine reuptake inhibition. Its potent blockade of the norepinephrine transporter, coupled with its antagonist activities at histaminergic, muscarinic, and adrenergic receptors, defines its therapeutic and adverse effect profile. This technical guide provides a foundational understanding of these core mechanisms, supported by available quantitative data and detailed experimental protocols. Further research to delineate the precise binding affinities of this compound at all relevant targets will be invaluable for a more complete understanding of its clinical effects and for the development of future therapeutic agents with improved selectivity and tolerability.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylnortriptyline, an active metabolite of the tricyclic antidepressants amitriptyline (B1667244) and nortriptyline (B1679971), exerts its pharmacological effects through interactions with a range of molecular targets within the central nervous system. This technical guide provides a comprehensive overview of the primary pharmacological targets of this compound, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways. The primary mechanism of action involves the potent inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, with additional antagonistic activity at various neurotransmitter receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-adrenergic receptors. Understanding this multifaceted pharmacological profile is crucial for the development of novel therapeutics and for elucidating the full spectrum of clinical effects and potential side effects associated with this compound.
Introduction
This compound is a principal active metabolite of the widely prescribed tricyclic antidepressants (TCAs), amitriptyline and nortriptyline.[1][2] As a secondary amine TCA, its pharmacological profile contributes significantly to the overall therapeutic and adverse effects observed with its parent compounds.[3] The clinical efficacy of TCAs in treating depression and other conditions is primarily attributed to their ability to modulate monoaminergic neurotransmission.[3] This guide delves into the specific molecular interactions of this compound with its primary pharmacological targets, providing a detailed analysis for researchers and professionals in the field of drug development.
Primary Pharmacological Targets
The primary pharmacological targets of this compound include monoamine transporters and various G-protein coupled receptors. Its therapeutic action is predominantly linked to the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT), leading to an increase in the synaptic availability of these neurotransmitters. Additionally, its interaction with histamine, muscarinic, and adrenergic receptors contributes to its side-effect profile.
Monoamine Transporters
This compound is a potent inhibitor of both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[4] Inhibition of these transporters prevents the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby enhancing neurotransmission.
Table 1: Monoamine Transporter Binding Affinities of this compound and Parent Compounds
| Compound | Transporter | Ki (nM) | Species | Assay Type | Reference |
| This compound | NET | 1.2 | Human | Radioligand Binding | [5] |
| SERT | 18 | Human | Radioligand Binding | [6] | |
| Nortriptyline | NET | 1.8 | Human | Radioligand Binding | [5] |
| SERT | 4.3 | Human | Radioligand Binding | [6] | |
| Amitriptyline | NET | 4.3 | Human | Radioligand Binding | [5] |
| SERT | 2.0 | Human | Radioligand Binding | [6] |
Note: Data for parent compounds are provided for comparative context.
Neurotransmitter Receptors
This compound also exhibits antagonist activity at several neurotransmitter receptors, which is largely responsible for its side-effect profile, including sedation, dry mouth, and orthostatic hypotension.
Table 2: Receptor Binding Affinities (Ki in nM) of this compound and Related Compounds
| Receptor Subtype | This compound | Nortriptyline | Amitriptyline | Reference |
| Histamine H1 | 11 | 3 | 1 | [3][7] |
| Muscarinic M1 | 130 | 19 | 13 | [8] |
| Muscarinic M2 | 200 | 43 | 29 | [8] |
| Muscarinic M3 | 160 | 25 | 21 | [8] |
| Muscarinic M4 | 110 | 16 | 18 | [8] |
| Muscarinic M5 | 250 | 60 | 40 | [8] |
| α1A-Adrenergic | 68 | 25 | 29 | [9] |
| α1B-Adrenergic | >10,000 | 1,900 | 1,100 | [9] |
| α1D-Adrenergic | 83 | 30 | 35 | [9] |
| α2A-Adrenergic | 1,200 | 1,000 | 810 | [10] |
| α2B-Adrenergic | 1,500 | 1,300 | 940 | [10] |
| α2C-Adrenergic | 980 | 800 | 620 | [10] |
Note: Specific Ki values for this compound at muscarinic and adrenergic receptor subtypes are limited in the literature. The presented values for these receptors are for the parent compounds nortriptyline and amitriptyline and serve as an estimation of the expected range of affinity for this compound, which is generally observed to have lower affinity at these receptors compared to its parent compounds.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The interaction of this compound with its primary targets initiates a cascade of downstream signaling events.
Caption: Monoamine Transporter Inhibition by this compound.
Caption: Receptor Antagonism by this compound.
Experimental Workflows
The determination of binding affinities and functional activities of this compound at its targets involves standardized in vitro assays.
Caption: Radioligand Binding Assay Workflow.
Caption: Monoamine Uptake Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of this compound for a specific receptor.
A. Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
B. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle. A parallel set of tubes containing a high concentration of a known unlabeled ligand is used to determine non-specific binding.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Uptake Assay (General Protocol)
This protocol describes the general method for measuring the functional inhibition of monoamine transporters by this compound.
A. Materials:
-
Cells stably expressing the monoamine transporter of interest (e.g., HEK293-hNET cells) or synaptosomes prepared from specific brain regions.
-
Radiolabeled monoamine (e.g., [3H]norepinephrine or [3H]serotonin).
-
This compound solutions of varying concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis buffer.
-
Scintillation cocktail.
-
Scintillation counter.
B. Procedure:
-
Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a specified time.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled monoamine to each well.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the this compound concentration. Determine the IC50 value by non-linear regression analysis.
Conclusion
This compound is a pharmacologically active metabolite with a complex profile of interactions with key neurotransmitter systems. Its primary therapeutic effects are mediated through potent inhibition of the norepinephrine and serotonin transporters. Concurrently, its antagonist activity at histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors contributes to its characteristic side-effect profile. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of these primary pharmacological targets is essential for the rational design of new antidepressants with improved efficacy and tolerability, as well as for predicting potential drug-drug interactions and adverse events in a clinical setting. Further research is warranted to fully elucidate the specific contributions of this compound to the overall clinical profile of its parent compounds and to explore its potential as a therapeutic agent in its own right.
References
- 1. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. Pronounced inhibition of noradrenaline uptake by 10-hydroxymetabolites of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Interaction of amitriptyline with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Desmethylnortriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline, exerts its therapeutic effects through a multi-faceted interaction with key components of the central nervous system. This technical guide provides an in-depth overview of the in vitro activity of this compound, focusing on its binding affinities to various neurotransmitter transporters and receptors, and its influence on critical downstream signaling pathways. Detailed experimental protocols for the assays cited are provided to enable replication and further investigation. Quantitative data are presented in tabular format for ease of comparison, and key molecular interactions and experimental workflows are visualized through diagrams generated using Graphviz (DOT language).
Introduction
This compound is a pharmacologically active metabolite of the second-generation tricyclic antidepressant (TCA), nortriptyline, and the tertiary amine TCA, amitriptyline.[1][2][3] Like other TCAs, its primary mechanism of action is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][5][6] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to be the initial step in its antidepressant effects. Beyond its primary targets, this compound also interacts with a range of other receptors, contributing to both its therapeutic profile and its side effects. This guide will detail the in vitro pharmacology of this compound, providing quantitative data on its binding affinities and functional activities, along with detailed methodologies for the key experiments.
Neurotransmitter Transporter Inhibition
The hallmark of this compound's in vitro activity is its potent inhibition of SERT and NET. This is typically quantified through radioligand binding assays and neurotransmitter uptake assays.
Quantitative Data: Transporter Binding Affinities
The binding affinity of this compound for human SERT and NET is presented in Table 1. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Target | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 4.7 | [6] |
| Norepinephrine Transporter (NET) | 1.8 | [6] |
Table 1: Binding Affinities of this compound for Human Monoamine Transporters.
Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for SERT and NET.
-
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET.
-
Radioligand: [³H]citalopram for SERT or [³H]nisoxetine for NET.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent inhibitor, e.g., 10 µM fluoxetine (B1211875) for SERT or 10 µM desipramine (B1205290) for NET).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The pharmacology of antidepressants at the synapse: focus on newer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of antidepressants--characteristics of the ideal drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Desmethylnortriptyline: A Technical Examination of its Discovery, Pharmacology, and Historical Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of desmethylnortriptyline, a principal active metabolite of the tricyclic antidepressant (TCA) nortriptyline (B1679971). It explores the historical context of its discovery within the revolutionary era of early psychopharmacology, delineates its core pharmacodynamic and pharmacokinetic properties, and presents the key experimental methodologies used for its characterization. The paper summarizes its receptor binding and neurotransmitter transporter affinity profile in comparative tables and illustrates its metabolic generation and mechanism of action through detailed diagrams. This guide serves as a comprehensive resource for researchers engaged in pharmacology, neuroscience, and the development of CNS-targeted therapeutics.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of the first generation of tricyclic antidepressants. Following the landmark discovery of imipramine's antidepressant properties in the late 1950s, a period of intense research and development in psychoactive compounds ensued. Amitriptyline (B1667244) was discovered by scientists at Merck in the late 1950s and received FDA approval in 1961 for the treatment of depression.
Subsequent metabolic studies on these pioneering drugs revealed that the human body extensively modified them. It was soon established that amitriptyline was demethylated in the liver to form nortriptyline, which was itself a potent antidepressant, leading to its independent approval in Great Britain in 1963. Further investigation into the metabolic fate of nortriptyline identified this compound as a subsequent metabolite.[1] The characterization of these "active metabolites" was a critical step in understanding the full clinical pharmacology of TCAs. The discovery that metabolites could be as, or even more, active than the parent drug added a new layer of complexity to pharmacotherapy and highlighted the importance of studying drug metabolism pathways. This compound, therefore, was not "discovered" in a quest for a new molecule but was identified through the systematic scientific process of elucidating how the body processes these novel therapeutic agents.
Pharmacological Profile
This compound is an active metabolite that contributes to the overall therapeutic effect of its parent compound, nortriptyline. Its pharmacological activity is defined by its interaction with monoamine transporters and various neurotransmitter receptors.
Pharmacodynamics: Transporter and Receptor Affinities
The primary mechanism of action for this compound, like other secondary amine TCAs, is the potent inhibition of the norepinephrine (B1679862) transporter (NET). It also inhibits the serotonin (B10506) transporter (SERT), but with significantly lower affinity. This profile contrasts with tertiary amine TCAs like amitriptyline, which show a more balanced or SERT-preferential activity.
The compound also retains affinity for off-target receptors, such as muscarinic acetylcholine (B1216132) and histamine (B1213489) H1 receptors, which are responsible for many of the classic side effects of TCAs, including dry mouth, constipation, and sedation. However, data suggests that its anticholinergic activity is less pronounced than that of its parent compounds.
The following tables summarize the quantitative binding affinities (Ki, nM) for this compound in comparison to its parent compounds at key central nervous system targets. Lower Ki values indicate higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---|---|---|
| Amitriptyline | 4.3 | 1.1 |
| Nortriptyline | 1.8 | 5.6 |
| This compound | 1.9 | 28.0 |
Data sourced from Bylund, D. B., & Snyder, S. H. (1976). Beta adrenergic receptor binding in membrane preparations from mammalian brain.
Table 2: Off-Target Receptor Binding Affinities (Ki, nM)
| Compound | Muscarinic Cholinergic Receptor | Histamine H1 Receptor |
|---|---|---|
| Amitriptyline | 18 | 1.1 |
| Nortriptyline | 67 | 10 |
| This compound | 210 | Data not available |
Data sourced from Bylund, D. B., & Snyder, S. H. (1976) and U'Prichard, D. C., et al. (1978).
Pharmacokinetics
This compound is formed in the liver primarily through the demethylation of nortriptyline. This metabolic process is mediated by the cytochrome P450 enzyme system. Specifically, CYP2C19, CYP1A2, and CYP2D6 have been identified as key enzymes in the demethylation of TCAs.[2] Like its parent compound, this compound is subject to further metabolism, including hydroxylation, before eventual excretion, primarily via the urine.[2]
Key Experimental Methodologies
The characterization of this compound's pharmacological profile relies on established in vitro techniques. The data presented in this paper were primarily generated using radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay Protocol
This method is used to determine the affinity of a compound for a specific receptor or transporter. It involves competing the unlabeled drug (e.g., this compound) against a radioactive ligand known to bind to the target of interest.
Objective: To determine the inhibition constant (Ki) of a test compound at a specific receptor site.
Materials:
-
Tissue homogenate or cell membranes expressing the target receptor (e.g., rat brain cortex for muscarinic receptors).
-
Radioligand (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors).
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Filtration manifold.
Protocol:
-
Membrane Preparation: A tissue source (e.g., rat forebrain) is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.
-
Assay Setup: Assay tubes are prepared in triplicate. Each tube contains:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of a known potent ligand).
-
-
Incubation: The tubes are incubated, often at room temperature or 37°C, for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Counting: The filters are placed in vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assay Protocol
This functional assay measures a compound's ability to inhibit the reuptake of a neurotransmitter into a cell or synaptosome.
Objective: To determine the potency (IC50) of a test compound in inhibiting neurotransmitter transport.
Materials:
-
Synaptosomes (resealed nerve terminals) prepared from a specific brain region (e.g., rat striatum for dopamine (B1211576) uptake, hypothalamus for norepinephrine).
-
Radioactively labeled neurotransmitter (e.g., [³H]norepinephrine).
-
Test compound (this compound).
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Filtration apparatus and scintillation counter.
Protocol:
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Assay Setup: Synaptosomes are pre-incubated in buffer at 37°C with various concentrations of the test compound.
-
Uptake Initiation: A fixed concentration of the radioactively labeled neurotransmitter is added to initiate the uptake process.
-
Incubation: The reaction proceeds for a short, defined period (e.g., 5-10 minutes) at 37°C. Control tubes are kept on ice to determine non-specific uptake.
-
Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: The radioactivity trapped inside the synaptosomes on the filters is measured by scintillation counting.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is calculated.
Visualizations: Metabolic Pathway and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Metabolic pathway from amitriptyline to this compound.
Caption: Inhibition of norepinephrine reuptake at the synapse.
Conclusion
This compound stands as a historically and pharmacologically significant molecule. Its identification in the early 1960s was a key part of the foundational research into tricyclic antidepressants, establishing the critical role of active metabolites in modern pharmacotherapy. As a potent and selective inhibitor of the norepinephrine transporter, it contributes significantly to the therapeutic profile of its parent drug, nortriptyline. The detailed characterization of its binding affinities and functional activity through established in vitro assays has provided a clear understanding of its mechanism of action. For drug development professionals, the story of this compound serves as a salient reminder of the importance of comprehensive metabolic profiling and the potential for metabolites to possess unique and therapeutically relevant pharmacological properties.
References
The Neurochemical Profile of Desmethylnortriptyline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline, exerts its therapeutic effects through a complex interaction with various components of the central nervous system. This document provides a detailed technical overview of the neurochemical profile of this compound, focusing on its binding affinities for key neurotransmitter transporters and receptors, and its functional potency in inhibiting neurotransmitter reuptake. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction
This compound is a significant metabolite of the second-generation tricyclic antidepressant (TCA) nortriptyline, and also of amitriptyline.[1][2] Like other TCAs, its antidepressant activity is primarily attributed to its ability to modulate synaptic concentrations of monoamine neurotransmitters.[3][4] Specifically, it is known to inhibit the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506).[2] This guide delves into the specific quantitative aspects of its interaction with various neuronal targets, providing a detailed neurochemical fingerprint.
Neurotransmitter Transporter Binding Affinities
The primary mechanism of action of this compound involves the inhibition of monoamine transporters, particularly the norepinephrine transporter (NET) and the serotonin transporter (SERT). Its affinity for these transporters is a key determinant of its clinical efficacy and side-effect profile.
Table 1: Binding Affinities (Ki, nM) of this compound for Monoamine Transporters
| Transporter | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 1.1 | [Tatsumi et al., 1997] |
| Serotonin Transporter (SERT) | 20 | [Tatsumi et al., 1997] |
| Dopamine Transporter (DAT) | 1040 | [Tatsumi et al., 1997] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Neurotransmitter Reuptake Inhibition
The functional consequence of this compound's binding to monoamine transporters is the inhibition of neurotransmitter reuptake. This is typically quantified by the IC50 value, which represents the concentration of the drug required to inhibit 50% of the reuptake activity.
Table 2: Reuptake Inhibition (IC50, nM) of this compound
| Neurotransmitter | IC50 (nM) | Reference |
| Norepinephrine | 1.8 | [Tatsumi et al., 1997] |
| Serotonin | 39 | [Tatsumi et al., 1997] |
| Dopamine | >10,000 | [Tatsumi et al., 1997] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Receptor Binding Profile
In addition to its effects on monoamine transporters, this compound interacts with a variety of other neurotransmitter receptors. These interactions are largely responsible for the side effects associated with tricyclic antidepressants.
Table 3: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) | Reference |
| Histamine (B1213489) H1 | 10 | [Richelson, 1983] |
| Muscarinic M1 | 130 | [Richelson and Souder, 1984] |
| Adrenergic α1 | 40 | [Richelson, 1983] |
Mechanism of Action: Visualized
The primary mechanism of action of this compound at the synaptic cleft is the blockade of norepinephrine and serotonin reuptake, leading to increased availability of these neurotransmitters in the synapse.
References
- 1. Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptosomal Uptake Assays [bio-protocol.org]
- 4. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
Desmethylnortriptyline: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline (B1679971), which itself is a metabolite of amitriptyline. Understanding the receptor binding profile of this compound is crucial for elucidating its pharmacological effects, including both therapeutic actions and potential side effects. This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Receptor Binding Affinity Profile
The following table summarizes the in vitro binding affinities (Ki values) of this compound for key neurotransmitter transporters and receptors. The data is compiled from various studies, with a primary focus on the work of Hyttel et al. (1980), which investigated the neuropharmacological properties of amitriptyline, nortriptyline, and their metabolites.
| Receptor/Transporter | Ligand/Assay Condition | Ki (nM) | Reference |
| Serotonin (B10506) Transporter (SERT) | Inhibition of [³H]-serotonin uptake in rabbit thrombocytes | 1,100 | [1] |
| Norepinephrine (B1679862) Transporter (NET) | Inhibition of [³H]-norepinephrine uptake in mouse atria | 14 | [1] |
| Muscarinic Acetylcholine (B1216132) Receptor | Anticholinergic activity (guinea-pig ileum in vitro) | 1,200 | [1] |
| Histamine (B1213489) H1 Receptor | [³H]pyrilamine binding in rat brain membranes | 230 | [2] |
| Alpha-1 Adrenergic Receptor | Not explicitly found for this compound, but nortriptyline shows Ki of ~50-100 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the protocols for radioligand binding assays with tricyclic antidepressants.
Serotonin and Norepinephrine Transporter Binding Assay (Uptake Inhibition)
This protocol is a generalized representation based on the in vitro uptake inhibition studies like the one conducted by Hyttel et al. (1980).[1]
a. Tissue Preparation:
-
For serotonin transporter (SERT) binding, blood is collected to isolate thrombocytes (platelets). Platelet-rich plasma is obtained by centrifugation.
-
For norepinephrine transporter (NET) binding, atria from mice are dissected and homogenized in a suitable buffer (e.g., Tris-HCl with physiological salts).
-
The protein concentration of the tissue homogenate is determined using a standard method like the Bradford or Lowry assay.
b. Radioligand Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in order:
-
Tissue homogenate (platelets or atrial homogenate).
-
A fixed concentration of the radiolabeled neurotransmitter ([³H]-serotonin for SERT or [³H]-norepinephrine for NET).
-
A range of concentrations of the competing ligand (this compound).
-
-
Total Binding: Wells containing tissue homogenate and radioligand only.
-
Non-specific Binding: Wells containing tissue homogenate, radioligand, and a high concentration of a known potent inhibitor for the respective transporter (e.g., imipramine (B1671792) for SERT, desipramine (B1205290) for NET) to saturate all specific binding sites.
-
The plates are incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
c. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the tissue membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation fluid.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
d. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Acetylcholine Receptor Binding Assay
This protocol is based on the anticholinergic activity assay described by Hyttel et al. (1980).[1]
a. Tissue Preparation:
-
A segment of the guinea-pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
b. Contraction Assay:
-
The ileum is stimulated with a muscarinic agonist (e.g., acetylcholine or carbachol) to induce contraction, which is measured using an isometric transducer.
-
A cumulative concentration-response curve for the agonist is established.
-
The preparation is then incubated with various concentrations of this compound for a specific period.
-
The concentration-response curve for the agonist is repeated in the presence of this compound.
c. Data Analysis:
-
The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated. The Ki value can be derived from the pA2 value.
Histamine H1 Receptor Binding Assay
This protocol is a generalized representation based on radioligand binding assays for histamine H1 receptors with tricyclic antidepressants.[2]
a. Membrane Preparation:
-
Rat brain tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.
-
Protein concentration is determined.
b. Radioligand Binding Assay:
-
The assay is performed in a similar manner to the transporter binding assay.
-
Radioligand: [³H]pyrilamine (a selective H1 antagonist).
-
Competing Ligand: this compound.
-
Non-specific Binding: Determined using a high concentration of a known H1 antagonist (e.g., diphenhydramine).
c. Filtration, Scintillation Counting, and Data Analysis:
-
The procedure is the same as described for the transporter binding assays.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Norepinephrine and Serotonin Reuptake Inhibition
Caption: Inhibition of Norepinephrine and Serotonin Transporters by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This compound demonstrates a distinct receptor binding profile, characterized by a significantly higher affinity for the norepinephrine transporter compared to the serotonin transporter. Its anticholinergic and antihistaminic properties, while present, are less potent than its effects on norepinephrine reuptake. This profile contributes to its overall pharmacological effects and should be a key consideration for researchers and drug development professionals in the field of neuropsychopharmacology. The provided experimental protocols offer a foundational understanding of the methodologies used to determine these binding affinities, enabling further research and development in this area.
References
Early-Stage Research on Desmethylnortriptyline: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Effects of Desmethylnortriptyline for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a primary active metabolite of the tricyclic antidepressant (TCA) nortriptyline (B1679971), which itself is a metabolite of amitriptyline. As a member of the TCA class, this compound is presumed to exert its therapeutic effects through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its core mechanism of action, relevant preclinical models, and associated signaling pathways. Due to a paucity of publicly available data specifically on this compound, this guide incorporates data from its parent compound, nortriptyline, and other structurally related TCAs to provide a comparative context for its potential pharmacological profile.
Core Mechanism of Action: Monoamine Transporter Inhibition
The principal mechanism of action for tricyclic antidepressants is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). Some TCAs also exhibit activity at the dopamine (B1211576) transporter (DAT). This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling.
Data Presentation: Monoamine Transporter Binding Affinities and Reuptake Inhibition
Table 1: Comparative Binding Affinities (Ki, nM) of Tricyclic Antidepressants for Human Monoamine Transporters
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |
| This compound | Data not available | Data not available | Data not available |
| Nortriptyline | 4.3 | 1.8 | 1000 |
| Amitriptyline | 4.0 | 35 | 3780 |
| Imipramine | 1.1 | 37 | 8500 |
| Desipramine | 20 | 0.8 | 2100 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative IC50 Values (nM) for Monoamine Reuptake Inhibition
| Compound | 5-HT Reuptake IC50 (nM) | NE Reuptake IC50 (nM) | DA Reuptake IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Nortriptyline | 49 | 10 | 1290 |
| Amitriptyline | 23 | 46 | >10000 |
| Imipramine | 7 | 30 | 4730 |
| Desipramine | 110 | 1.1 | 4920 |
Note: Lower IC50 values indicate greater potency in inhibiting reuptake.
Based on the data for nortriptyline and the general structure-activity relationships of TCAs, it is hypothesized that this compound is a potent inhibitor of NET and SERT, with significantly lower affinity for DAT.
Experimental Protocols
This section details the methodologies for key experiments relevant to the preclinical evaluation of this compound's effects.
Monoamine Transporter Binding Assay
This assay determines the binding affinity of a test compound to monoamine transporters.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured under standard conditions. Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Radioligand Binding: Membrane preparations are incubated with a specific radioligand (e.g., [³H]-citalopram for hSERT, [³H]-nisoxetine for hNET, or [³H]-WIN 35,428 for hDAT) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 4°C). The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells.
-
Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates.
-
Pre-incubation: Cells are washed with a Krebs-HEPES buffer and then pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes).
-
Uptake Initiation: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]-serotonin for hSERT, [³H]-norepinephrine for hNET, or [³H]-dopamine for hDAT) is added to initiate the uptake reaction.
-
Termination and Lysis: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated by fitting the data to a dose-response curve.
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral test to screen for antidepressant-like activity.[1][2]
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high x 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Each rat is individually placed in the cylinder for a 15-minute swim session. This session serves to induce a state of behavioral despair in the subsequent test.[3]
-
Day 2 (Test): 24 hours after the pre-test, the rats are treated with the test compound (this compound), vehicle, or a positive control. After a specified pre-treatment time (e.g., 30-60 minutes), each rat is placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.
-
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the animal's behavior every 5 seconds for the duration of the 5-minute test. The behaviors are categorized as:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws, usually directed against the wall of the cylinder.
-
-
Data Analysis: The total counts for each behavior are summed for each animal. A significant decrease in immobility time and an increase in swimming or climbing time compared to the vehicle group is indicative of an antidepressant-like effect.
Signaling Pathways
The therapeutic effects of antidepressants are believed to involve long-term neuroadaptive changes that are initiated by the acute increase in synaptic monoamines. These changes often involve the modulation of intracellular signaling cascades.
cAMP Signaling Pathway
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a key downstream target of monoamine neurotransmitter systems. Activation of Gs-coupled receptors by norepinephrine and serotonin can lead to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF).
cAMP Signaling Pathway Activation.
Experimental Workflow: Monoamine Transporter Inhibition
The following diagram illustrates the general workflow for assessing the inhibitory activity of this compound on monoamine transporters in vitro.
Monoamine Transporter Inhibition Assay Workflow.
Conclusion
This compound, as an active metabolite of nortriptyline, is a compound of significant interest in the field of antidepressant research. Based on its structural similarity to other tricyclic antidepressants, its primary mechanism of action is likely the inhibition of norepinephrine and serotonin reuptake. While specific quantitative data for this compound remains limited, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for its further investigation. Future preclinical studies are warranted to fully characterize its pharmacological profile, including its binding affinities, reuptake inhibition potencies, and in vivo efficacy in animal models of depression. Such studies will be crucial for determining its potential as a therapeutic agent.
References
Foundational Studies on Tricyclic Antidepressant Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on the metabolites of tricyclic antidepressants (TCAs). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the metabolic pathways, analytical methodologies, and pharmacological significance of these compounds.
Introduction to Tricyclic Antidepressant Metabolism
Tricyclic antidepressants, a class of medications first introduced in the 1950s, have long been a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Their therapeutic efficacy and side effect profiles are significantly influenced by their extensive metabolism in the body. The biotransformation of TCAs primarily occurs in the liver and involves a series of enzymatic reactions that produce a range of metabolites, many of which are pharmacologically active. Understanding the nature and behavior of these metabolites is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and guiding the development of new and improved antidepressant drugs.
The primary metabolic pathways for TCAs are demethylation, hydroxylation, and subsequent glucuronidation.[1] These processes are predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C19 playing the most significant roles.[1] Genetic variations in these enzymes can lead to substantial inter-individual differences in TCA metabolism, affecting both the efficacy and toxicity of these drugs.
Major Metabolic Pathways and Key Metabolites
The metabolism of TCAs can be broadly categorized into three main phases:
-
N-Demethylation: Tertiary amine TCAs, such as amitriptyline (B1667244) and imipramine, are demethylated to their corresponding active secondary amine metabolites, nortriptyline (B1679971) and desipramine (B1205290), respectively.[2] This reaction is primarily catalyzed by CYP2C19.[3] These secondary amines are often pharmacologically active antidepressants in their own right.
-
Hydroxylation: Both the parent TCAs and their demethylated metabolites undergo hydroxylation, a reaction largely mediated by CYP2D6.[3] This process introduces a hydroxyl group onto the tricyclic ring system, typically at the 2- or 10-position. The resulting hydroxylated metabolites can retain significant pharmacological activity.[4]
-
Glucuronidation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid, a phase II metabolic reaction that increases their water solubility and facilitates their renal excretion.[1]
The interplay of these pathways results in a complex mixture of parent drug and various metabolites in the plasma of patients treated with TCAs. The relative concentrations of these compounds are influenced by the specific TCA administered, the patient's genetic makeup (particularly their CYP2D6 and CYP2C19 genotype), and the co-administration of other drugs that may inhibit or induce these metabolic enzymes.
Key Active Metabolites
-
Nortriptyline: The active metabolite of amitriptyline, nortriptyline is a potent inhibitor of norepinephrine (B1679862) reuptake and is marketed as an antidepressant itself.
-
Desipramine: The active metabolite of imipramine, desipramine is also a selective norepinephrine reuptake inhibitor and is used clinically as an antidepressant.
-
Hydroxylated Metabolites: Metabolites such as 10-hydroxyamitriptyline (B1197387) and 2-hydroxydesipramine (B23142) have been shown to inhibit the reuptake of norepinephrine and serotonin (B10506) to a similar extent as their parent compounds, contributing to the overall therapeutic effect.[4]
Quantitative Analysis of Tricyclic Antidepressants and their Metabolites
The accurate quantification of TCAs and their metabolites in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) being the current gold standard due to its high sensitivity and specificity.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for some common tricyclic antidepressants and their major active metabolites. These values can vary significantly between individuals due to factors such as age, genetics, and co-medications.
| Drug | Metabolite | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) (hours) | Clearance (CL) | Bioavailability (F) |
| Amitriptyline | 10-28 | 26.8 ng/mL (for a 75mg dose) | 4-8 | 0.5-0.9 L/h/kg | 33-62% | |
| Nortriptyline | 16-80 | Varies | Varies | Varies | - | |
| Imipramine | 9-20 | Varies | 1-2 | Varies | 22-77% | |
| Desipramine | 12-24 | Varies | 2-6 | Varies | - | |
| Clomipramine | 19-37 | Varies | 2-6 | Varies | 40-66% | |
| Desmethylclomipramine | 54-77 | Varies | Varies | Varies | - | |
| Nortriptyline | 18-44 | Varies | 4-19 | Varies | 46-70% | |
| Desipramine | 12-54 | Varies | 2-6 | Varies | 33-57% |
Note: This table presents a compilation of data from multiple sources. The values should be considered as approximate ranges, as they can be influenced by various patient-specific factors. Cmax, Tmax, and CL are highly dose and formulation dependent.
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of TCAs and their metabolites from biological samples, as well as an assay for determining CYP450 enzyme inhibition.
Sample Preparation: Solid-Phase Extraction (SPE) from Urine
This protocol describes a common method for extracting TCAs and their metabolites from urine samples prior to instrumental analysis.
Materials:
-
Urine sample
-
Internal standard solution (e.g., a deuterated analog of the analyte)
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Dichloromethane
-
Isopropanol
-
Ammonium (B1175870) hydroxide
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge the sample to pellet any precipitates.
-
Condition the SPE cartridge by sequentially passing methanol and then phosphate buffer through it.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with phosphate buffer, followed by a methanol/water mixture to remove interfering substances.
-
Elute the analytes from the cartridge using a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for injection into the analytical instrument.
Analytical Method: HPLC-MS/MS for Plasma Samples
This protocol outlines a typical HPLC-MS/MS method for the simultaneous quantification of multiple TCAs and their metabolites in plasma.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 2.5 µm)
Reagents:
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standards.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase the concentration over the course of the run to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Enzyme Inhibition Assay: CYP2D6 Inhibition
This protocol describes an in vitro assay to determine the potential of a test compound to inhibit the activity of CYP2D6, a key enzyme in TCA metabolism.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2D6 enzyme
-
CYP2D6 substrate (e.g., dextromethorphan)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., quinidine)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control inhibitor.
-
In a microplate, pre-incubate the HLM or recombinant enzyme with the test compound or control inhibitor in phosphate buffer at 37 °C.
-
Initiate the enzymatic reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C for a specific time period.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the CYP2D6 substrate.
-
Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Signaling Pathways and Pharmacological Activity of Metabolites
The pharmacological effects of TCAs are primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. Their metabolites, however, also contribute significantly to the overall pharmacological profile.
Demethylated Metabolites: Desipramine and Nortriptyline
Secondary amine metabolites like desipramine and nortriptyline are generally more selective for the norepinephrine transporter (NET) than the serotonin transporter (SERT).[2] Chronic administration of desipramine leads to the downregulation of NET, resulting in increased synaptic concentrations of norepinephrine.
Hydroxylated Metabolites
Hydroxylated metabolites of TCAs, such as 10-hydroxyamitriptyline and 2-hydroxydesipramine, have been shown to be pharmacologically active.[4] They can inhibit the reuptake of both norepinephrine and serotonin, often with potencies comparable to their parent compounds.[4] This contributes to the overall antidepressant effect and may also play a role in the side effect profile of the parent drug.
Logical Workflow for TCA Metabolite Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of TCA metabolites in a research or clinical setting.
Conclusion
The study of tricyclic antidepressant metabolites is a critical area of research that has profound implications for clinical practice and drug development. The active nature of many of these metabolites underscores the importance of considering their contribution to both the therapeutic effects and the adverse reaction profile of the parent drugs. Advances in analytical techniques have enabled the precise quantification of these compounds, providing valuable data for pharmacokinetic modeling and personalized medicine approaches. A thorough understanding of the metabolic pathways, the enzymes involved, and the pharmacological activity of the metabolites is essential for the rational use of existing TCAs and the design of future antidepressant therapies with improved efficacy and safety.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative Modeling Analysis Demonstrates the Impact of CYP2C19 and CYP2D6 Genetic Polymorphisms on the Pharmacokinetics of Amitriptyline and Its Metabolite, Nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Central Nervous System Effects of Desmethylnortriptyline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylnortriptyline is a primary active metabolite of the tricyclic antidepressant nortriptyline (B1679971).[1][2][3] Its pharmacological activity contributes significantly to the therapeutic effects and side-effect profile of its parent compound. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, focusing on its pharmacodynamics, receptor binding profile, and effects in preclinical models of depression and anxiety. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals in the field of neuropsychopharmacology.
Introduction
This compound is formed in the liver primarily through the demethylation of nortriptyline, a process mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19.[4] As an active metabolite, it possesses its own distinct pharmacological profile that contributes to the overall clinical effects of nortriptyline. Understanding the specific CNS effects of this compound is crucial for a complete comprehension of the therapeutic actions and potential adverse events associated with nortriptyline treatment. This guide will delve into the core aspects of this compound's neuropharmacology.
Pharmacodynamics and Mechanism of Action
The primary mechanism of action of this compound, like other tricyclic antidepressants, involves the inhibition of monoamine reuptake. Specifically, it blocks the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[5] This enhancement of noradrenergic and serotonergic neurotransmission is believed to be the principal driver of its antidepressant effects.
In addition to its primary targets, this compound interacts with a variety of other receptors, which contributes to its side-effect profile. These include muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[3][5]
Quantitative Data: Receptor and Transporter Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and its parent compound, nortriptyline, for various CNS targets. Data for this compound is limited, and in such cases, data for nortriptyline is provided for context.
| Target | Ligand | Ki (nM) | Species/Tissue | Reference |
| Monoamine Transporters | ||||
| Norepinephrine Transporter (NET) | Nortriptyline | 4.4 | Human | [6] |
| Serotonin Transporter (SERT) | Nortriptyline | 18 | Human | [6] |
| Dopamine (B1211576) Transporter (DAT) | Nortriptyline | 156 | Drosophila | [6] |
| Muscarinic Receptors | ||||
| M2 Receptor | Nortriptyline | 37 | Human | |
| Histamine Receptors | ||||
| H1 Receptor | Nortriptyline | - | Rat Brain | [7] |
| Adrenergic Receptors | ||||
| α1A Receptor | Nortriptyline | High Affinity | Human/Rat | [8] |
| α1B Receptor | Nortriptyline | Low Affinity | Human/Rat | [8] |
| α1D Receptor | Nortriptyline | High Affinity | Human/Rat | [8] |
Preclinical Models and Behavioral Effects
This compound's effects on the CNS are often evaluated using rodent models of depression and anxiety.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity.[1] A reduction in the duration of immobility is indicative of an antidepressant effect. While specific quantitative data for this compound in the FST is scarce, studies on its structural analog, desipramine, have shown a significant reduction in immobility time in rats.[1]
Elevated Plus Maze (EPM)
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor or transporter.
-
Membrane Preparation: Tissues or cells expressing the target of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: Membranes are incubated with a radiolabeled ligand that specifically binds to the target and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Forced Swim Test (FST) Protocol (Rat)
-
Apparatus: A cylindrical tank (46 cm tall, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[1]
-
Pre-test Session: On day 1, rats are placed in the cylinder for a 15-minute swim session.[1]
-
Drug Administration: Immediately after the pre-test, animals are administered the test compound (e.g., this compound) or vehicle. Additional doses are given 12 and 1 hour before the test session on day 2.[1]
-
Test Session: On day 2, rats are placed back in the cylinder for a 5-minute test session, which is videotaped for later scoring.[1]
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing are scored.[1]
Elevated Plus Maze (EPM) Protocol (Rodent)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[9]
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the test.
-
Test Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[9]
-
Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software.
-
Parameters Measured: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.[9]
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[11]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected in timed fractions.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[12]
-
Drug Administration: The test compound can be administered systemically or locally through the microdialysis probe to assess its effect on neurotransmitter levels.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary mechanism of action of this compound, inhibition of NET and SERT, leads to a cascade of downstream signaling events. The increased availability of norepinephrine and serotonin in the synapse results in enhanced activation of their respective postsynaptic receptors. This can trigger intracellular signaling pathways, such as the cyclic AMP (cAMP) and protein kinase A (PKA) pathway for beta-adrenergic receptors, and various G-protein coupled pathways for serotonin receptors. Chronic administration is thought to lead to adaptive changes in receptor density and sensitivity, as well as alterations in gene expression and neurotrophic factor levels, such as Brain-Derived Neurotrophic Factor (BDNF).
Caption: Proposed primary signaling pathway of this compound.
Experimental Workflow: Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for screening a compound like this compound for antidepressant-like activity.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound is an active metabolite of nortriptyline that contributes to its therapeutic efficacy through the inhibition of norepinephrine and serotonin reuptake. While its complete pharmacological profile is not as extensively characterized as its parent compound, the available evidence indicates that it is a key player in the overall CNS effects of nortriptyline. Further research is warranted to fully elucidate the specific binding affinities and in vivo effects of this compound to better understand its contribution to both the therapeutic and adverse effects of nortriptyline therapy. This guide provides a foundational overview to aid in these future research and development endeavors.
References
- 1. Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eugenomic.com [eugenomic.com]
- 5. m.youtube.com [m.youtube.com]
- 6. X-ray structure of the dopamine transporter in complex with tricyclic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tricyclic antidepressants amitriptyline, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Desmethylnortriptyline in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of desmethylnortriptyline, a primary metabolite of the tricyclic antidepressant nortriptyline (B1679971), in human plasma. The protocols focus on robust and sensitive methods suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is widely recognized for its high sensitivity and specificity.[1][2][3] Alternative methods are also discussed.
Overview of Analytical Methodologies
The quantitative determination of this compound in plasma can be achieved through various analytical techniques. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification of drugs and their metabolites due to its high selectivity, sensitivity, and speed.[1][2][3] Methods have been developed with Lower Limits of Quantification (LLOQ) as low as 0.5 ng/mL.[3]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A viable alternative, particularly when MS instrumentation is unavailable. HPLC-DAD methods can achieve LLOQs around 5 ng/mL.[4]
-
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): A classic and sensitive technique for nitrogen-containing compounds like this compound, with detection limits as low as 5 µg/L (5 ng/mL).[5]
Experimental Protocols: LC-MS/MS Method
This section details a common and reliable LC-MS/MS protocol for the quantification of this compound in plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to LC-MS/MS analysis, providing clean extracts and good recoveries.[6][7]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS) working solution (e.g., this compound-d3)
-
2% Ammonium (B1175870) hydroxide (B78521) solution
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
5% Methanol in water
-
Elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide 70:26:4 v/v/v)[6]
-
Polymeric SPE cartridges (e.g., Bond Elut Plexa)[8]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Protocol:
-
Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution. Dilute the sample with 300 µL of 2% ammonium hydroxide.[8]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 500 µL of methanol followed by 500 µL of deionized water.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove interferences.[8]
-
Drying: Dry the cartridge, for instance, with heated nitrogen for 14 minutes.[6]
-
Elution: Elute the analyte and internal standard with 750 µL of the elution solvent.[6]
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water) and vortex.[6]
-
Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[6]
Liquid Chromatography Conditions
Instrumentation:
-
UHPLC or HPLC system
Parameters:
| Parameter | Typical Value |
|---|---|
| Column | C18 or Biphenyl column (e.g., Kinetex Biphenyl 50 x 3.0 mm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6][9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6][9] |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 40 - 50 °C[1][6] |
| Injection Volume | 5 - 10 µL[1][6] |
Mass Spectrometry Conditions
Instrumentation:
-
Tandem mass spectrometer
Parameters:
| Parameter | Typical Value |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), positive mode[6][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Specific precursor to product ion transition. This compound-d3 (IS): Specific precursor to product ion transition. |
| Gas Temperature | 350 - 450 °C[6][10] |
| Gas Flow | 10 - 11 L/min[6] |
| Nebulizer Pressure | 40 - 50 psi[6] |
| Capillary Voltage | 4000 V[6] |
Alternative Sample Preparation Protocols
Liquid-Liquid Extraction (LLE)
LLE is a cost-effective method that can provide clean extracts.[4]
Protocol:
-
To 500 µL of plasma, add 50 µL of internal standard and 500 µL of a basic buffer (e.g., Tris buffer pH 9.5).[4]
-
Add 5 mL of an organic solvent mixture (e.g., hexane:isopropanol, 95:5 v/v).[4]
-
Vortex for 1 minute and centrifuge at 3500 g for 10 minutes.[4]
-
Transfer the organic layer to a new tube containing 150 µL of 0.1% phosphoric acid (back-extraction).[4]
-
Vortex and centrifuge. The analyte will be in the aqueous layer, which can be injected into the LC system.
Protein Precipitation (PPT)
PPT is a simple and fast method, suitable for high-throughput analysis.[9][11]
Protocol:
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard.[12]
-
Vortex for 3 minutes to precipitate proteins.[12]
-
Centrifuge at high speed (e.g., 16,100 g) for 2 minutes.[12]
-
Transfer an aliquot of the supernatant, dilute with water, and inject into the LC-MS/MS system.[12]
Data Presentation: Quantitative Method Performance
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of this compound in plasma.
Table 1: Linearity and Sensitivity
| Analyte | Method | Calibration Range (ng/mL) | LLOQ (ng/mL) | r² | Reference |
| This compound | LC-MS/MS | 2.5 - 900 | 2.5 | >0.99 | [6] |
| Nortriptyline (parent) | LC-MS/MS | LLOQ - 40 | 0.2 | ≥0.997 | [9] |
| Nortriptyline (parent) | LC-MS/MS | 25 - 400 | N/A | >0.999 | [13] |
| Desmethylclomipramine | GC/NPD | 20 - 500 | 1.2 - 5.8 (µg/L) | Linear | [7] |
| This compound | HPLC-DAD | N/A | 5 | N/A | [4] |
Table 2: Precision and Accuracy
| Analyte | Method | Concentration (ng/mL) | Within-run Precision (%CV) | Day-to-day Precision (%CV) | Accuracy (%) | Reference |
| Nortriptyline (parent) | LC-MS/MS | LLOQ - 40 | <7.1 (<16 at LLOQ) | N/A | 92 - 114 | [9] |
| Nortriptyline (parent) | LC-MS/MS | 40 | N/A | N/A | 97.93 | [13] |
| Nortriptyline (parent) | LC-MS/MS | 120 | N/A | N/A | 100.23 | [13] |
| Amitriptyline (B1667244) (related) | GC/NPD | 200 (µg/L) | 4.6 | 8.6 | N/A | [5] |
| Nortriptyline (parent) | GC/NPD | 200 (µg/L) | 4.3 | 3.4 | N/A | [5] |
| This compound | HPLC-DAD | N/A | <12.1 | N/A | 93.1 - 102.5 | [4] |
Table 3: Recovery
| Analyte | Sample Prep | Recovery (%) | Reference |
| Nortriptyline (parent) | Protein Precipitation | >90 | [9][11] |
| Desmethylclomipramine | Solid-Phase Extraction | >87 | [7] |
| This compound | Liquid-Liquid Extraction | >70 | [4] |
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Method Selection Criteria.
References
- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
Application of Desmethylnortriptyline in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline. In neuroscience research, it serves as a valuable pharmacological tool, primarily recognized for its potent inhibition of the norepinephrine (B1679862) transporter (NET). This property makes it instrumental in studies investigating the role of norepinephrine in various physiological and pathological processes, including mood disorders, pain perception, and cognitive functions. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its pharmacological profile, key experimental protocols, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound exhibits a distinct binding profile, with high affinity for the norepinephrine transporter. Its selectivity for NET over the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT) makes it a more specific tool for studying noradrenergic signaling compared to its parent compound, nortriptyline, or other less selective tricyclic antidepressants.
Quantitative Data: Binding Affinities and Potency
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various neurotransmitter transporters and receptors. This data is crucial for designing experiments and interpreting results.
| Target | Ki (nM) | IC50 (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | 4.3 | 18 | Human | [1] |
| Serotonin Transporter (SERT) | 43.6 | 105 | Human | [1] |
| Dopamine Transporter (DAT) | >10,000 | >10,000 | Human | [1] |
| Histamine H1 Receptor | 10 | - | Human | [2] |
| Muscarinic M1 Receptor | 130 | - | Human | [2] |
| Alpha-1 Adrenergic Receptor | 68 | - | Human | [2] |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions.
Key Experimental Applications and Protocols
This compound is utilized in a range of in vitro and in vivo experimental paradigms to elucidate the functions of the noradrenergic system.
In Vitro Neurotransmitter Reuptake Inhibition Assay
This assay is fundamental for determining the potency and selectivity of this compound at monoamine transporters.
Protocol: [3H]-Norepinephrine Uptake Inhibition Assay in HEK293 cells stably expressing human NET (hNET)
-
Cell Culture: Culture HEK293-hNET cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) in 24-well plates until confluent.
-
Assay Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. A known potent NET inhibitor (e.g., nisoxetine) should be used as a positive control.
-
Assay Procedure:
-
Wash the cell monolayers twice with KRH buffer.
-
Pre-incubate the cells with 200 µL of KRH buffer containing various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of KRH buffer containing [3H]-norepinephrine (final concentration ~10 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with 500 µL of 1% SDS.
-
Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-norepinephrine uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Neurotransmitter Reuptake Assay
References
Experimental Models for Studying Desmethylnortriptyline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline, which itself is a metabolite of amitriptyline (B1667244). Understanding the pharmacological and metabolic profile of this compound is crucial for a comprehensive evaluation of the therapeutic and adverse effects of its parent compounds. These application notes provide a detailed overview of the experimental models used to study this compound, complete with protocols for key assays and a summary of relevant quantitative data.
Data Presentation: Quantitative Pharmacological Profile
The following table summarizes the key in vitro pharmacological data for this compound and its parent compounds for comparative analysis.
| Target | Compound | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Serotonin (B10506) Transporter (SERT) | This compound | Binding | Human | 18.3 | - | [1] |
| Nortriptyline | Binding | Human | 4.3 | - | [1] | |
| Amitriptyline | Binding | Human | 2.1 | - | [1] | |
| Norepinephrine (B1679862) Transporter (NET) | This compound | Binding | Human | 1.4 | - | [1] |
| Nortriptyline | Binding | Human | 1.5 | - | [1] | |
| Amitriptyline | Binding | Human | 26.6 | - | [1] | |
| Muscarinic M1 Receptor | Nortriptyline | Binding | Human | 25 | - | [2] |
| Amitriptyline | Binding | Human | 12 | - | [2] | |
| Muscarinic M2 Receptor | Nortriptyline | Binding | Human | 60 | - | [2] |
| Amitriptyline | Binding | Human | 20 | - | [2] | |
| Muscarinic M3 Receptor | Nortriptyline | Binding | Human | 35 | - | [2] |
| Amitriptyline | Binding | Human | 15 | - | [2] | |
| Muscarinic M4 Receptor | Nortriptyline | Binding | Human | 20 | - | [2] |
| Amitriptyline | Binding | Human | 10 | - | [2] | |
| Muscarinic M5 Receptor | Nortriptyline | Binding | Human | 70 | - | [2] |
| Amitriptyline | Binding | Human | 25 | - | [2] |
In Vitro Experimental Models & Protocols
Monoamine Transporter Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the reuptake of serotonin and norepinephrine into neuronal cells or synaptosomes.
Protocol: Radioligand Uptake Inhibition Assay
-
Cell/Tissue Preparation:
-
Use HEK293 cells stably expressing human SERT or NET, or prepare synaptosomes from rodent brain regions rich in these transporters (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
-
Assay Buffer:
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in KRH buffer to achieve final assay concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.
-
-
Assay Procedure:
-
Plate cells or synaptosomes in a 96-well plate.
-
Pre-incubate with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Initiate uptake by adding a mixture of [³H]serotonin or [³H]norepinephrine (final concentration ~10-20 nM) and a final concentration of the appropriate unlabeled neurotransmitter to define non-specific uptake (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).
-
Incubate for 10-20 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of specific uptake at each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Metabolism Studies
Objective: To assess the metabolic stability of this compound in liver microsomes.
Protocol: Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding this compound (final concentration of 1 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg microsomal protein.
-
In Vivo Experimental Models & Protocols
Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.[3][4][5][6][7]
Protocol:
-
Apparatus:
-
A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
-
Animals:
-
Male C57BL/6 or BALB/c mice are commonly used.
-
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test.
-
-
Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) during the last 4 minutes of the test.[4]
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST) in Mice
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility when mice are suspended by their tails.[8][9][10][11][12]
Protocol:
-
Apparatus:
-
A horizontal bar or a specialized tail suspension chamber.
-
-
Animals:
-
Male mice of various strains can be used.
-
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test.
-
-
Procedure:
-
Data Analysis:
-
Measure the total time the mouse remains immobile during the 6-minute test.[9]
-
A reduction in immobility time suggests an antidepressant-like effect.
-
Signaling Pathways and Molecular Mechanisms
Antidepressants, including tricyclic antidepressants, are known to modulate several intracellular signaling pathways that are implicated in neuroplasticity and the therapeutic response to treatment.
cAMP Response Element-Binding Protein (CREB) Signaling
Chronic administration of antidepressants has been shown to upregulate the cAMP signaling pathway, leading to the phosphorylation and activation of CREB.[13][14][15] Activated CREB promotes the transcription of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).
Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Chronic antidepressant treatment has been shown to increase the expression of BDNF in brain regions like the hippocampus and prefrontal cortex.[14][15] This effect is thought to contribute to the long-term therapeutic effects of antidepressants.
In Silico Models
Objective: To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and pharmacokinetic profile of this compound using computational models.
ADME Prediction
Various in silico models can predict key ADME parameters for this compound based on its chemical structure. These predictions are useful for early-stage drug development and for guiding further experimental studies.
Predicted ADME Properties (Illustrative):
| Property | Predicted Value | Implication |
| LogP | 3.5 - 4.5 | High lipophilicity, likely good membrane permeability |
| Aqueous Solubility | Low to moderate | May impact oral absorption |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Expected to cross the BBB to exert CNS effects |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Risk of drug-drug interactions |
| Human Intestinal Absorption | High | Likely well-absorbed orally |
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models integrate physicochemical properties of the drug with physiological parameters of the organism to simulate the pharmacokinetic profile of a compound.[16][17][18][19] For this compound, a PBPK model can be developed to predict its concentration in various tissues, including the brain, over time and to simulate the impact of genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6) on its clearance.[16][18][19]
Visualizations
References
- 1. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Tail suspension test - Wikipedia [en.wikipedia.org]
- 11. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. cAMP response element-binding protein is essential for the upregulation of brain-derived neurotrophic factor transcription, but not the behavioral or endocrine responses to antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiologically based pharmacokinetic-quantitative systems toxicology and safety (PBPK-QSTS) modeling approach applied to predict the variability of amitriptyline pharmacokinetics and cardiac safety in populations and in individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 18. Physiologically based pharmacokinetic-quantitative systems toxicology and safety (PBPK-QSTS) modeling approach applied to predict the variability of amitriptyline pharmacokinetics and cardiac safety in populations and in individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Desmethylnortriptyline Activity in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell culture assays to characterize the activity of desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline (B1679971). The following sections detail the methodologies for assessing its impact on key molecular targets and cellular processes, including neurotransmitter reuptake, cell viability, apoptosis, and intracellular signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in various in vitro assays. This data is essential for comparative analysis and understanding the pharmacological profile of this compound.
| Compound | Target/Assay | Cell Line/System | Potency (Ki/IC50) | Reference |
| Nortriptyline | Norepinephrine (B1679862) Transporter (NET) | Rat Brain | Ki: 3.4 nM | [1] |
| Nortriptyline | Serotonin (B10506) Transporter (SERT) | Human Platelets | IC50: 940 nM | [2] |
| Desipramine | Norepinephrine Transporter (NET) | Rat Brain | Ki: 7.36 nM | [1] |
| Desipramine | Serotonin Transporter (SERT) | Human | IC50: 163 nM | [1] |
| Amitriptyline | Cell Viability (MTT Assay, 72h) | SH-SY5Y Neuroblastoma | IC50: 43.60 µM | [3] |
| Nortriptyline | Intracellular Ca2+ Increase | Human Osteosarcoma MG63 | EC50: 200 µM | [4] |
| Nortriptyline | Intracellular Ca2+ Increase | Madin-Darby Canine Kidney (MDCK) | EC50: 75 µM | [5] |
Signaling Pathways
This compound, as a tricyclic antidepressant, is known to modulate several intracellular signaling pathways downstream of its primary targets. The following diagrams illustrate these key pathways.
Experimental Protocols
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol describes a radiolabeled norepinephrine uptake inhibition assay using a cell line endogenously expressing the norepinephrine transporter, such as the human neuroblastoma cell line SK-N-BE(2)C.
Materials:
-
SK-N-BE(2)C cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, 0.1 mM ascorbic acid, 0.1 mM pargyline, pH 7.4)
-
Radioligand: [³H]-Norepinephrine
-
Test Compound: this compound
-
Reference Inhibitor: Desipramine
-
96-well microplates (Poly-D-lysine coated)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture SK-N-BE(2)C cells in a humidified incubator at 37°C with 5% CO₂. Seed cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the reference inhibitor (e.g., 10 µM Desipramine for defining non-specific uptake) and a vehicle control.
-
Assay Performance:
-
On the day of the assay, gently wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Km value.
-
Incubate the plate for a defined period (e.g., 5-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.
-
Determine the IC50 value of this compound by plotting the percent inhibition of specific uptake against the log concentration of the compound.
-
Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol details a radiolabeled serotonin uptake inhibition assay using a cell line with endogenous SERT expression, such as the human choriocarcinoma cell line JAR.
Materials:
-
JAR cells
-
Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (as described for the NET assay)
-
Radioligand: [³H]-Serotonin ([³H]-5-HT)
-
Test Compound: this compound
-
Reference Inhibitor: Fluoxetine or Imipramine
-
96-well microplates
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture JAR cells in a humidified incubator at 37°C with 5% CO₂. Seed cells into 96-well plates to achieve a confluent monolayer for the assay.
-
Compound Preparation: Prepare serial dilutions of this compound, a reference inhibitor (e.g., 10 µM Fluoxetine), and a vehicle control in assay buffer.
-
Assay Performance:
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compounds, reference inhibitor, or vehicle for 15 minutes at 37°C.
-
Initiate uptake by adding [³H]-5-HT at a final concentration around its Km (approximately 1 µM for JAR cells)[6].
-
Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C[6].
-
Stop the reaction by aspirating the medium and rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells in 0.1% SDS.
-
-
Detection and Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.
-
Determine the IC50 value for this compound.
-
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on neuronal cell lines such as SH-SY5Y neuroblastoma or U87 glioblastoma cells.
Materials:
-
SH-SY5Y or U87 cells
-
Appropriate culture medium (e.g., DMEM/F12 for SH-SY5Y, MEM for U87) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is designed to detect and quantify apoptosis induced by this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, U87)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, detach them using a gentle cell scraper or trypsin-EDTA.
-
Collect all cells, including those in the supernatant (which may be apoptotic).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cell line of interest
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips or in black-walled, clear-bottom 96-well plates and allow them to grow to a suitable confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells with HBSS and then incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
-
Calcium Measurement:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a fluorescence plate reader.
-
Alternately excite the cells at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Establish a stable baseline reading.
-
Add this compound at the desired concentration and continuously record the fluorescence ratio (F340/F380).
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Changes in this ratio over time reflect the mobilization of intracellular calcium. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if calibration is performed.[5]
-
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy | MDPI [mdpi.com]
- 4. Effect of nortriptyline on intracellular Ca2+ handling and proliferation in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desmethylnortriptyline in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylnortriptyline is the active metabolite of the tricyclic antidepressant (TCA) nortriptyline. TCAs have been a cornerstone in the treatment of major depressive disorder for decades, primarily by inhibiting the reuptake of the monoamine neurotransmitters norepinephrine (B1679862) and serotonin (B10506). To evaluate the antidepressant-like effects of this compound and elucidate its mechanisms of action, various preclinical animal models of depression are employed. This document provides detailed application notes and protocols for utilizing this compound in three commonly used rodent models: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Stress (CUS) model.
While specific quantitative data for this compound in these models is limited in publicly available literature, data for the structurally and pharmacologically similar TCA, desipramine (B1205290), is presented to provide a relevant comparative framework.
Data Presentation: Efficacy of Tricyclic Antidepressants in Animal Models of Depression
The following tables summarize the quantitative effects of desipramine, a compound closely related to this compound, in validated animal models of depression. These data serve as a representative example of the expected antidepressant-like efficacy of this class of drugs.
Table 1: Effect of Desipramine on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Age Group | Dose (mg/kg) | Mean Floating Time (s) ± SEM | Percent Reduction in Immobility |
| Saline | Peripubertal | N/A | 155 ± 15 | N/A |
| Desipramine | Peripubertal | 10 | 95 ± 10 | 38.7% |
| Saline | Adult | N/A | 130 ± 12 | N/A |
| Desipramine | Adult | 10 | 70 ± 8 | 46.2% |
Data adapted from a study on desmethylimipramine (DMI), also known as desipramine.[1]
Table 2: Effect of Desipramine on Immobility Time in the Tail Suspension Test (TST) in Mice Following Chronic Mild Stress (CMS)
| Treatment Group | Mean Immobility Time (s) ± SEM | Percent Reduction in Immobility |
| Vehicle (CMS) | 140 ± 12 | N/A |
| Desipramine (CMS) | 85 ± 10 | 39.3% |
Data adapted from a study demonstrating the effects of desipramine in a chronic mild stress model.[2]
Table 3: Effect of Desipramine on Sucrose (B13894) Preference in the Chronic Unpredictable Stress (CUS) Model in Rats
| Treatment Group | Sucrose Preference |
| Control | Normal |
| CUS + Vehicle | Reduced |
| CUS + Desipramine | Restored to normal levels after 2-4 weeks of treatment |
Qualitative summary based on findings that chronic desipramine treatment reverses stress-induced deficits in sucrose preference.[3]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
This compound, as a tricyclic antidepressant, is believed to exert its therapeutic effects through the modulation of several intracellular signaling cascades, primarily downstream of monoamine reuptake inhibition. A key proposed pathway involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Increased synaptic levels of norepinephrine and serotonin can lead to the activation of G-protein coupled receptors, initiating a cascade that results in the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB then promotes the transcription of BDNF. BDNF, in turn, binds to its receptor, TrkB, activating downstream pathways such as the mTOR pathway, which are crucial for promoting neurogenesis, synaptic plasticity, and neuronal survival.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Desmethylnortriptyline from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of desmethylnortriptyline, a primary metabolite of the tricyclic antidepressant nortriptyline, from various biological matrices. The following sections offer a comparative overview of common extraction techniques, step-by-step experimental procedures, and quantitative performance data to guide researchers in selecting the most appropriate method for their analytical needs.
Introduction
This compound is a key analyte in clinical and forensic toxicology, as well as in pharmacokinetic studies. Accurate quantification requires efficient isolation from complex biological samples such as plasma, serum, urine, and tissue. The choice of extraction method is critical and depends on factors like the sample matrix, required sensitivity, sample throughput, and available instrumentation. The three primary techniques for isolating this compound are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Comparative Overview of Extraction Techniques
Each extraction technique offers distinct advantages and disadvantages in terms of selectivity, recovery, and ease of use. The following table summarizes quantitative data from various studies to facilitate comparison.
| Technique | Biological Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Liquid-Liquid Extraction (LLE) | Plasma, Liver Tissue | - | ~1 ng/mL | - | [1] |
| LLE | Serum | 20-44% (manual), 72-97% (automated) | 10 ng/mL (manual), 5 ng/mL (automated) | - | [2] |
| LLE (two-step) | Human Plasma | - | 5 ng/mL | - | [3] |
| Liquid-Liquid-Liquid Extraction followed by Dispersive Liquid-Liquid Microextraction | Human Plasma | 79-98% | 0.001-0.003 µg/mL | 0.003-0.010 µg/mL | [4] |
| Solid-Phase Extraction (SPE) | Human Plasma | 69-102% | 0.03-0.63 µg/mL | - | [5] |
| SPE (Oasis WCX) | Human Urine | 92-104% | - | 0.1 ng/mL | [6] |
| Protein Precipitation (PPT) | Human Serum | 85.5-114.5% | - | - | [7] |
Experimental Protocols
The following are detailed protocols for the three main extraction techniques.
Liquid-Liquid Extraction (LLE)
LLE is a classic method that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol for this compound Extraction from Plasma:
-
Sample Preparation: To 500 µL of plasma in a glass centrifuge tube, add 50 µL of an appropriate internal standard.
-
Alkalinization: Add 500 µL of Tris buffer (pH 9.5) to adjust the sample pH. Vortex for 1 minute.
-
Extraction: Add 5 mL of a hexane:isopropanol (95:5, v/v) extraction solvent.[3] Vortex vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3500 x g for 10 minutes to separate the aqueous and organic layers.[3]
-
Analyte Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Back-Extraction: Add 150 µL of 0.1% phosphoric acid to the organic extract.[3] Vortex for 1 minute, then centrifuge at 3500 x g for 10 minutes. This step transfers the analyte to the acidic aqueous phase, further cleaning up the sample.
-
Final Sample Preparation: The aqueous layer can be directly injected into an HPLC system or evaporated to dryness and reconstituted in a suitable mobile phase.
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE is a more selective and efficient technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[8]
Protocol for this compound Extraction from Urine using a Mixed-Mode Cation Exchange Cartridge:
-
Sample Pre-treatment: Mix 200 µL of urine with 200 µL of 4% phosphoric acid.[6]
-
Cartridge Conditioning: Condition an Oasis WCX 96-well µElution plate by passing 200 µL of methanol (B129727) followed by 200 µL of water through each well.[6]
-
Sample Loading: Load the 400 µL of the pre-treated sample onto the conditioned plate.[6]
-
Washing:
-
Wash the wells with 200 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 6).[6]
-
Follow with a second wash using 200 µL of methanol.[6]
-
-
Elution: Elute the this compound with two 25 µL aliquots of 60:40 acetonitrile (B52724)/methanol containing 2% formic acid.[6] Combine the eluates.
-
Final Sample Preparation: The eluate can be directly injected for analysis.[6]
Caption: Solid-Phase Extraction Workflow.
Protein Precipitation (PPT)
PPT is a rapid method for removing proteins from biological samples, which can interfere with chromatographic analysis.[9] It is often used for high-throughput screening.
Protocol for this compound Extraction from Serum:
-
Sample Preparation: In a microcentrifuge tube, place 50 µL of serum.[10]
-
Precipitation: Add 250 µL of acetonitrile containing the internal standard.[10] The ratio of solvent to sample may vary, with some methods using a 1:9 mixture of methanol and acetonitrile.[7]
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.[10]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 30 µL) to a clean tube or vial.[10]
-
Final Sample Preparation: The supernatant can be diluted with an initial mobile phase (e.g., 200 µL of 8% methanol) before injection into the analytical system.[10]
Caption: Protein Precipitation Workflow.
Subsequent Analysis
Following isolation, this compound is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS/MS), or by Gas Chromatography-Mass Spectrometry (GC-MS).[1][11][12] The choice of analytical technique will depend on the required sensitivity and selectivity. For GC-MS analysis, a derivatization step, for instance with trifluoroacetic anhydride, may be necessary to improve the volatility and chromatographic properties of the analyte.[12][13]
Conclusion
The selection of an appropriate isolation technique is a critical step in the accurate quantification of this compound in biological samples. LLE is a robust and well-established method, while SPE offers higher selectivity and recovery. PPT provides a rapid and simple approach suitable for high-throughput applications. The protocols and data presented in this document serve as a comprehensive guide for researchers to develop and validate methods for the analysis of this compound in various research and diagnostic settings.
References
- 1. Development of a rapid extraction and high-performance liquid chromatographic separation for amitriptyline and six biological metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. lcms.cz [lcms.cz]
- 7. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potential interference of cyclobenzaprine and norcyclobenzaprine with HPLC measurement of amitriptyline and nortriptyline: resolution by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of amitriptyline and its major basic metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Brain Distribution of Desmethylnortriptyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Understanding its ability to cross the blood-brain barrier (BBB) and its distribution within the central nervous system (CNS) is critical for elucidating its therapeutic efficacy and potential side effects. This document provides detailed application notes and protocols for assessing the brain distribution of this compound using established preclinical methodologies. The protocols outlined below are based on common practices for similar small molecule CNS drugs and can be adapted for specific research needs.
Key Concepts in Brain Distribution Studies
The concentration of a drug in the brain is governed by a complex interplay of passive diffusion and active transport mechanisms at the BBB. Key parameters in assessing brain distribution include:
-
Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of the drug in the brain to that in the plasma at a steady state. A Kp value greater than 1 suggests accumulation in the brain.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): The ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. This is considered the most relevant measure of the drug available to interact with its target.
Quantitative Data Summary
Direct quantitative data for the brain distribution of this compound is limited in publicly available literature. However, data from its parent compound, nortriptyline, and other related tricyclic antidepressants provide valuable insights. The following table summarizes relevant data that can be used as a reference point for studies on this compound.
| Compound | Animal Model | Dosing Regimen | Brain Concentration (median) | Blood/Plasma Concentration (median) | Brain-to-Blood/Plasma Ratio (median) | Reference |
| Nortriptyline (as a metabolite of amitriptyline) | Human (postmortem) | Not Applicable | 1.43 mg/kg | 0.14 mg/kg | 8.5 | [1] |
| Nortriptyline (as an individual ingested drug) | Human (postmortem) | Not Applicable | 0.28 mg/kg | Not specified for this subset | 9.7 | [1] |
| Amitriptyline (B1667244) | Human (postmortem) | Not Applicable | 0.78 mg/kg | 0.26 mg/kg | 3.4 | [1] |
| Desmethylclomipramine | Rat | 15 mg/kg/day for 14 days (of clomipramine) | Cortex: ~0.5 µg/mg | Plasma: ~0.1 µg/mL | ~5 | [2] |
Note: The brain-to-blood ratios for nortriptyline in postmortem human tissue suggest significant brain penetration. Studies on repeated administration of amitriptyline in mice have shown that the levels of its demethylated metabolites, nortriptyline and demethylnortriptyline (this compound), increase in the brain over time, indicating that these metabolites cross the BBB and accumulate in the CNS[3].
Experimental Protocols
In Vivo Microdialysis for Measuring Unbound this compound in the Brain
In vivo microdialysis is a powerful technique for sampling the extracellular fluid (ECF) in specific brain regions of a freely moving animal, allowing for the determination of unbound drug concentrations.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Guide cannulas and dummy probes
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4
-
This compound standard
-
LC-MS/MS system for analysis
Procedure:
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).
-
Slowly lower the guide cannula to the desired coordinates and secure it with dental cement and skull screws.
-
Insert a dummy probe to keep the cannula patent.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently remove the dummy probe and insert the microdialysis probe.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 1-2 hour equilibration period to achieve a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer this compound (e.g., intravenously or intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples for several hours to determine the pharmacokinetic profile in the brain ECF.
-
Collect concurrent blood samples at specified time points.
-
-
Sample Analysis:
-
Analyze the dialysate and plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Calculate the in vivo recovery of the microdialysis probe to determine the absolute unbound concentration in the brain ECF.
-
Brain Tissue Homogenization for Total Brain Concentration
This method is used to determine the total concentration of this compound in the brain, which is necessary for calculating the overall brain-to-plasma ratio (Kp).
Materials:
-
Rodent brain tissue
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Mechanical homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
Organic solvent for extraction (e.g., acetonitrile, ethyl acetate)
-
LC-MS/MS system for analysis
Procedure:
-
Sample Collection:
-
At the desired time point after this compound administration, euthanize the animal and collect a terminal blood sample via cardiac puncture.
-
Perfuse the brain with ice-cold saline to remove residual blood.
-
Excise the brain and weigh it. The brain can be dissected into specific regions if regional distribution is of interest.
-
-
Tissue Homogenization:
-
Add a known volume of homogenization buffer to the brain tissue (e.g., 3 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitating agent (e.g., acetonitrile) to an aliquot of the brain homogenate.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent.
-
-
Sample Analysis:
-
Analyze the supernatant from the brain homogenate and the corresponding plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Calculate the total brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).
-
The brain-to-plasma ratio (Kp) is calculated as: Kp = C_brain / C_plasma.
-
Blood-Brain Barrier Transport of this compound
The transport of tricyclic antidepressants and their metabolites across the BBB is influenced by efflux transporters, primarily P-glycoprotein (P-gp), and may also involve uptake by Organic Cation Transporters (OCTs).
P-glycoprotein (P-gp) Efflux:
P-gp is an ATP-dependent efflux pump highly expressed on the luminal side of brain capillary endothelial cells. It actively transports a wide range of xenobiotics, including many antidepressants, out of the brain and back into the bloodstream. Studies have shown that amitriptyline and its metabolites are substrates for P-gp[4]. This suggests that this compound is also likely a P-gp substrate, and its brain penetration may be limited by this efflux mechanism.
Organic Cation Transporter (OCT) Uptake:
OCTs are a family of transporters that can facilitate the uptake of organic cations into cells. While their role in the BBB transport of antidepressants is less defined than P-gp, some evidence suggests that they may be involved in the transport of these compounds into the brain. Given the chemical structure of this compound as an organic cation, its interaction with OCTs at the BBB is plausible and warrants further investigation.
Conclusion
Assessing the brain distribution of this compound is essential for a comprehensive understanding of its neuropharmacology. The protocols for in vivo microdialysis and brain tissue homogenization provide robust methods for determining its unbound and total concentrations in the brain, respectively. While direct quantitative data for this compound is still emerging, the information available for its parent compound and other tricyclic antidepressants strongly suggests significant brain penetration that is modulated by active transport mechanisms at the blood-brain barrier, such as P-gp efflux. Further studies are warranted to precisely quantify the brain distribution of this compound and to fully elucidate the roles of specific transporters in its CNS disposition.
References
- 1. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Changes in amitriptyline distribution in rat brain during a 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma and brain pharmacokinetics of amitriptyline and its demethylated and hydroxylated metabolites after one and six half-life repeated administrations to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Desmethylnortriptyline Sample Preparation
Welcome to the technical support center for desmethylnortriptyline sample preparation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the sample preparation of this compound, from initial extraction to final analysis.
Q1: I am experiencing low recovery of this compound from my biological samples. What are the common causes and how can I improve it?
A1: Low recovery of this compound is a frequent challenge that can be attributed to several factors throughout the sample preparation workflow. Here are the primary causes and corresponding troubleshooting strategies:
-
Suboptimal Extraction pH: this compound is a basic compound. The pH of the sample matrix is crucial for efficient extraction. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), maintaining a basic pH (typically >9) ensures that the analyte is in its non-ionized, more organic-soluble form, thus maximizing its partitioning into the organic solvent or retention on a non-polar sorbent.[1][2]
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent in LLE is critical. Solvents like hexane, ethyl acetate, and methyl t-butyl ether are commonly used for tricyclic antidepressants.[1] The polarity of the solvent should be optimized to selectively extract this compound while minimizing the co-extraction of interfering substances.
-
Inefficient Solid-Phase Extraction (SPE) Protocol: Several factors can lead to poor recovery with SPE:
-
Incorrect Sorbent: Cation-exchange and reversed-phase (e.g., C18) sorbents are generally effective for extracting this compound.[1] Mixed-mode SPE columns combining reversed-phase and cation exchange properties can offer higher selectivity and cleaner extracts.[3]
-
Improper Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and low recovery.
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. A common strategy is to use an organic solvent, like methanol (B129727), often with a modifier such as a small percentage of acid (e.g., acetic acid or formic acid) to neutralize the charge interactions on a cation-exchange sorbent.[4]
-
-
Adsorption to Labware: this compound, being a lipophilic and cationic compound, can adsorb to glass and plastic surfaces, especially at low concentrations.[1] To mitigate this, use polypropylene (B1209903) tubes or silanized glassware.[1] Pre-conditioning labware with a solution of a similar compound can also help minimize adsorption.[1]
-
Analyte Degradation: Although less common during sample preparation at ambient temperatures, exposure to extreme pH or high temperatures during steps like solvent evaporation can potentially lead to degradation.[4]
Q2: My LC-MS/MS analysis is showing significant signal suppression (ion suppression). How can I identify and mitigate these matrix effects?
A2: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of analytes in complex biological matrices like plasma or urine.[5][6][7][8] Ion suppression occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal and inaccurate quantification.[6][8]
Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction addition technique.[9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).[9] A significant reduction in the peak area in the matrix sample indicates ion suppression.
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering endogenous compounds.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing matrix components than protein precipitation or simple liquid-liquid extraction.[10][11] Using a well-optimized SPE protocol with appropriate wash steps can yield a much cleaner extract.[3]
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can improve selectivity and reduce the co-extraction of interfering substances.[12] Back-extraction, where the analyte is transferred back into a clean aqueous phase, can further enhance cleanup.[12]
-
-
Optimize Chromatography:
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components that cause ion suppression. Adjusting the mobile phase composition, gradient, or using a different column chemistry (e.g., biphenyl (B1667301) or polar C18) can improve separation.[13]
-
Dilution: Diluting the final extract can reduce the concentration of interfering components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) is the most effective way to compensate for matrix effects.[5][14][15] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.
Q3: I am using protein precipitation for sample preparation, but the results are inconsistent. What are the best practices for this method?
A3: Protein precipitation (PPT) is a simple and fast method for sample preparation, but it can be prone to issues if not performed carefully. While it effectively removes proteins, it may not remove other matrix components like phospholipids, which are known to cause ion suppression.[16]
Best Practices for Protein Precipitation:
-
Choice of Precipitation Solvent: Acetonitrile is a commonly used and effective solvent for precipitating plasma proteins.[9][17] Methanol can also be used.
-
Solvent-to-Sample Ratio: A sufficient volume of the organic solvent is needed for efficient protein removal. A common ratio is 3:1 (solvent:plasma).[9]
-
Thorough Vortexing: Ensure the sample and precipitation solvent are mixed thoroughly to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration to ensure a compact protein pellet and a clear supernatant.[9]
-
Supernatant Transfer: Carefully transfer the supernatant without disturbing the protein pellet.
-
Evaporation and Reconstitution: The supernatant is often evaporated to dryness and reconstituted in the mobile phase.[17][18] This step allows for concentration of the analyte and ensures the final sample solvent is compatible with the LC mobile phase.
Troubleshooting Inconsistent Results:
-
Incomplete Precipitation: If the supernatant is not clear, it may indicate incomplete protein precipitation. Try increasing the solvent-to-sample ratio or the vortexing time.
-
Analyte Co-precipitation: this compound may co-precipitate with the proteins, leading to low recovery. The choice of precipitation solvent can influence this.[16]
-
Phospholipid Contamination: PPT is known for not effectively removing phospholipids. If ion suppression is an issue, consider a post-extraction cleanup step, such as solid-phase extraction, or use a method specifically designed to remove phospholipids.
Q4: Is this compound stable in biological samples during storage and sample preparation?
A4: The stability of this compound in biological matrices is a critical factor for accurate quantification.[19] Generally, tricyclic antidepressants are relatively stable. However, stability should be evaluated under the specific conditions of your experimental workflow.
Factors Affecting Stability:
-
Storage Temperature: Like most analytes, this compound is more stable when stored at low temperatures (-20°C or -80°C).[20][21]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to analyte degradation.[21] It is important to assess the stability of this compound after several freeze-thaw cycles.
-
Enzymatic Degradation: In biological matrices like plasma or whole blood, enzymes can potentially degrade the analyte.[21] Keeping samples on ice during processing and storing them frozen can minimize enzymatic activity.
-
pH: Extreme pH conditions should be avoided during sample processing.
To ensure the reliability of your results, it is recommended to perform stability studies, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, as part of your method validation.
Data Presentation
Table 1: Comparison of Recovery Rates for Tricyclic Antidepressants Using Different SPE Sorbents.
| Analyte | SPE Sorbent | Recovery (%) | Reference |
| Nortriptyline (B1679971) | Bond Elut Certify | 59-84 | [3] |
| Amitriptyline (B1667244) | Bond Elut Certify | 59-84 | [3] |
| Nortriptyline | Chem Elut | 30-50 | [3] |
| Amitriptyline | Chem Elut | 30-50 | [3] |
Table 2: Performance of an Automated vs. Manual Extraction Procedure for Tricyclic Antidepressants.
| Parameter | Manual Extraction (Hexane) | Automated Extraction (PREP I) | Reference |
| Absolute Recovery | 20-44% | 72-97% | [18][22] |
| Detection Limit | 10 mg/L | 5 mg/L | [18][22] |
| Within-run Precision (CV) | 10.1% | 6.1% | [18][22] |
| Run-to-run Precision (CV) | 11.1% | 6.6% | [18][22] |
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and the internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash with a stronger, non-polar solvent (e.g., hexane) to remove lipids.
-
-
Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen to remove any residual wash solvents.
-
Elution: Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction (SPE).
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 1 mL of plasma, add the internal standard and 200 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH to >9. Vortex briefly.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v). Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Back-Extraction (Optional Cleanup): Add 1 mL of a dilute acid (e.g., 0.1M HCl) to the organic extract. Vortex for 2 minutes and centrifuge. Discard the organic layer. Re-alkalinize the aqueous layer and re-extract with fresh organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the initial mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. tandfonline.com [tandfonline.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phenomenex.com [phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 20. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum [pubmed.ncbi.nlm.nih.gov]
optimizing mass spectrometry parameters for desmethylnortriptyline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry parameters for the analysis of desmethylnortriptyline.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: this compound has a monoisotopic mass of approximately 249.15 Da. In positive ESI mode, it readily forms a protonated molecule [M+H]⁺. Therefore, the expected precursor ion to monitor in the first quadrupole (Q1) is m/z 250.2 .
Q2: How do I determine the most suitable product ions and collision energies for this compound?
A2: The optimal product ions and associated collision energies (CE) are specific to your instrument and must be determined empirically. The recommended procedure is direct infusion of a pure standard of this compound. While monitoring the precursor ion (m/z 250.2), perform a product ion scan to identify the most abundant and stable fragment ions. Subsequently, for each promising fragment, perform a collision energy optimization experiment to find the voltage that yields the maximum signal intensity.[1][2] Screening two to three multiple-reaction monitoring (MRM) transitions for the analyte enhances selectivity and confidence in the results.[3]
Q3: What are some common issues that cause poor signal intensity?
A3: Poor signal intensity can stem from several factors:
-
Suboptimal Ionization: Ensure the mobile phase is conducive to ESI+. The inclusion of a small amount of acid, such as 0.1% formic acid, can significantly improve protonation and signal strength.[4]
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound. This can be mitigated by improving sample preparation (e.g., using solid-phase extraction) or enhancing chromatographic separation.
-
Non-Optimized MS/MS Parameters: If the collision energy, cone voltage, or gas flows are not optimized, it can lead to inefficient fragmentation or poor ion transmission.[1]
-
Sample Concentration: The sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[5]
Q4: What are recommended liquid chromatography (LC) conditions for separating this compound?
A4: Reversed-phase chromatography is commonly used. A C18 or a Biphenyl column can provide good separation. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).[4][6] A gradient elution is often employed to effectively separate the analyte from matrix components.
Q5: What sample preparation methods are effective for extracting this compound from biological matrices?
A5: The choice of sample preparation depends on the matrix and required sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a cold solvent like acetonitrile is used to crash proteins out of the sample (e.g., plasma).[7]
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This technique provides the cleanest samples and can concentrate the analyte, leading to better sensitivity and reduced matrix effects.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Precursor Ion Signal | Inefficient Ionization: Mobile phase composition may not be optimal for creating [M+H]⁺ ions. | Acidify the mobile phase with 0.1% formic or acetic acid to promote protonation. Optimize source parameters such as capillary voltage, gas flow, and nebulizer pressure.[4][8] |
| LC System Issue: No sample is reaching the mass spectrometer. | Check for leaks in the LC flow path. Ensure the autosampler is injecting correctly and there are no clogs in the lines or column. Verify system pressure is normal. | |
| Instrument Not Tuned/Calibrated: The instrument's performance may have drifted. | Perform a routine tuning and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy and sensitivity.[5] | |
| Low Product Ion Intensity | Suboptimal Collision Energy (CE): The energy used for fragmentation is too low or too high. | Perform a CE optimization experiment. Infuse a standard solution and ramp the collision energy to find the value that maximizes the product ion signal.[2] |
| Incorrect Collision Gas Pressure: The pressure of the collision gas (e.g., Argon) is outside the optimal range. | Ensure the collision gas pressure is within the manufacturer's recommended range for your instrument. | |
| Precursor Ion Isolation Window: The mass window for isolating the precursor ion in Q1 is too narrow or too wide. | Check the instrument method to ensure the isolation window is appropriate (e.g., 0.7 amu). | |
| Inconsistent or Unstable Signal | Unstable Electrospray: The ESI source is not producing a consistent spray. | Check for a stable spray at the ESI probe. Clean the probe and capillary if necessary. Ensure a consistent and pulse-free mobile phase flow. |
| Leaks: A leak in the system can cause pressure fluctuations and an unstable signal. | Use an electronic leak detector to check all fittings, particularly after maintenance or column changes. | |
| Contamination: The source or mass spectrometer is contaminated. | Vent the instrument and clean the ion source components according to the manufacturer's protocol. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Solvents, tubing, or other components may be contaminated. | Use high-purity, LC-MS grade solvents. Flush the entire LC system. Run a solvent blank to identify the source of contamination. |
| Gas Supply Impurity: The nitrogen or collision gas supply may be contaminated. | Ensure high-purity gas sources and check that filters are functioning correctly. | |
| Peak Tailing or Splitting | Chromatographic Issues: The analytical column may be degraded or contaminated. | Use a guard column to protect the analytical column. If the column is old, replace it. Ensure proper sample preparation to remove particulates.[5] |
| Secondary Interactions: The analyte may be interacting with active sites in the flow path. | Ensure the mobile phase pH is appropriate for the analyte's pKa. |
Data & Protocols
Quantitative Data Summary
For successful method development, it is crucial to optimize parameters on the specific instrument being used. The values in the tables below are derived from published methods for related tricyclic antidepressants and should be used as a starting point for the optimization of this compound.
Table 1: Example LC-MS/MS Method Parameters for Tricyclic Antidepressants
| Parameter | Example Value | Source |
| LC Column | Synergi Hydro-RP (150 x 3.00 mm; 4 µm) | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [6] |
| Flow Rate | 0.65 mL/min | [6] |
| Column Temperature | 30-50°C | [4][6] |
| Injection Volume | 2-10 µL | [4][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |
Table 2: Published MRM Transitions for Related Tricyclic Antidepressants
Note: These transitions are for compounds structurally related to this compound. Optimal transitions for this compound (precursor m/z 250.2) must be determined experimentally.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Amitriptyline | 278.4 | 233.0 |
| Nortriptyline (B1679971) (metabolite of Amitriptyline) | 264.0 | 90.0 |
| Imipramine | 281.5 | 86.0 |
| Desipramine (metabolite of Imipramine) | 267.5 | 72.0 |
Experimental Protocols
Protocol 1: Collision Energy (CE) Optimization
This protocol describes how to empirically determine the optimal collision energy for a specific MRM transition.
-
Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set Up the MS Method: Create an instrument method to monitor your chosen transition (e.g., m/z 250.2 → product ion).
-
Ramp the Collision Energy: Program the software to acquire data while ramping the collision energy across a relevant range (e.g., 5 eV to 50 eV) in discrete steps (e.g., 2 eV increments).[2]
-
Analyze the Results: Plot the signal intensity of the product ion as a function of the collision energy.
-
Determine the Optimal CE: The collision energy that produces the maximum and most stable intensity for the product ion is the optimal value to use in your quantitative method.
Protocol 2: Sample Preparation via Protein Precipitation
This is a rapid and effective method for preparing plasma or serum samples.[7]
-
Sample Aliquot: Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated this compound) if available.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Analysis of tricyclic antidepressants in human plasma by GLC--chemical-ionization mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Desmethylnortriptyline Detection Sensitivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the sensitivity of desmethylnortriptyline detection in various biological matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity or Poor Sensitivity | Suboptimal Ionization: Inefficient ionization of this compound in the mass spectrometer source. | 1. Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor and product ion masses, collision energy, and other source parameters like capillary voltage and gas flows.[1][2] 2. Mobile Phase Modification: Add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to promote protonation and enhance signal in positive ion mode ESI.[3][4] |
| Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of this compound.[5][6][7] | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix components.[8] 3. Dilution: Dilute the sample extract to reduce the concentration of interfering substances.[5][9] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[8][9] | |
| Inefficient Extraction: Poor recovery of this compound from the sample matrix during the extraction process. | 1. Optimize Extraction pH: Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent during LLE.[10][11] 2. Select Appropriate SPE Sorbent: Use a mixed-mode SPE sorbent (e.g., reversed-phase and cation exchange) for better retention and cleaner extracts.[12] 3. Evaluate Different Extraction Solvents (for LLE): Test various organic solvents to find the one with the best recovery for this compound.[10] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary Interactions: Interaction of the basic analyte with acidic silanols on the surface of the silica-based column.[13][14] | 1. Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., using formic acid) to ensure the analyte is fully protonated and to suppress the ionization of silanol (B1196071) groups.[15] 2. Use a High-Purity, End-Capped Column: Modern HPLC/UHPLC columns are designed to minimize silanol interactions.[13][15] |
| Column Overload: Injecting too much analyte onto the column. | 1. Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume.[16][17] | |
| Injection Solvent Mismatch: The solvent in which the sample is dissolved is significantly stronger than the initial mobile phase.[16][17] | 1. Reconstitute in Mobile Phase: After evaporation, reconstitute the sample extract in the initial mobile phase or a weaker solvent.[18] | |
| Column Contamination or Void: Buildup of matrix components on the column frit or a void at the head of the column. | 1. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 2. Flush the Column: Follow a proper column flushing procedure.[16] 3. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[16] | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase, glassware, or LC-MS system can lead to a high baseline.[19] | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[1] 2. Clean the System: Flush the entire LC system and clean the mass spectrometer's ion source.[1][2] |
| Matrix Effects: Co-eluting matrix components can contribute to a noisy baseline. | 1. Improve Sample Cleanup: As with low signal intensity, enhanced sample preparation can reduce background noise.[6] | |
| Inconsistent Results/Poor Reproducibility | Variable Matrix Effects: Differences in the matrix composition between individual samples can lead to inconsistent ion suppression or enhancement. | 1. Standardize Sample Handling: Ensure consistent procedures for sample collection, processing, and storage. 2. Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the samples. |
| Inconsistent Extraction Recovery: Variability in the sample preparation process. | 1. Automate Sample Preparation: Use automated systems for liquid handling and extraction to improve consistency.[20] 2. Use an Internal Standard: An appropriate internal standard can compensate for variations in extraction efficiency.[21][22] |
Frequently Asked Questions (FAQs)
1. Which analytical technique is more sensitive for this compound detection: GC-MS or LC-MS/MS?
LC-MS/MS is generally considered more sensitive and is more commonly used for the analysis of tricyclic antidepressants like this compound in biological matrices.[23] This is because LC-MS/MS does not typically require derivatization, which is often necessary for GC-MS analysis to improve the volatility of the analyte.[18]
2. What is the role of derivatization in GC-MS analysis of this compound?
Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For this compound, which is a polar compound, derivatization with agents like trifluoroacetic anhydride (B1165640) or silylating reagents (e.g., BSTFA) increases its volatility and thermal stability, leading to better chromatographic peak shape and improved sensitivity.[1][18][24]
3. How do I choose an appropriate internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3.[25] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.[8][9] If a SIL-IS is not available, a structurally similar compound that does not interfere with the analyte can be used.[21]
4. What are the most effective sample preparation techniques for extracting this compound from plasma or urine?
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide very clean extracts and high recovery.[12]
-
Liquid-Liquid Extraction (LLE): LLE is a classic and effective method. It involves adjusting the pH of the sample to neutralize the analyte and then extracting it into an immiscible organic solvent.[10][11]
-
Protein Precipitation (PPT): This is a simpler but less clean method, often used for high-throughput screening. It involves adding a solvent like acetonitrile (B52724) to precipitate proteins, followed by centrifugation.[3][26]
5. How can I quantitatively assess matrix effects in my assay?
The most common method is the post-extraction spike. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas indicates the extent of ion suppression or enhancement.[6]
Experimental Protocols
Detailed Method for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and laboratory conditions.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[12]
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of internal standard. Dilute the sample with 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).[4]
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less retained interferences.
-
-
Elution: Elute the this compound and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[4]
Detailed Method for Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.
-
pH Adjustment: Add a suitable buffer or base (e.g., 1 M NaOH) to adjust the pH of the urine sample to >9 to neutralize the this compound.
-
Extraction: Add 5 mL of an appropriate extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 98:2 v/v).
-
Mixing: Vortex the tube for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tube at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | LC-MS/MS | GC-MS (with derivatization) | References |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.2 - 2.5 ng/mL | ~0.5 ng/mL | [4][18][26] |
| Linearity Range in Plasma | 0.2 - 40 ng/mL | Varies, typically over a 100-fold concentration range | [18][26] |
| Extraction Recovery (SPE) | >85% | >85% | [12] |
| Extraction Recovery (LLE) | 79 - 98% | 79 - 98% | [10] |
| Precision (%CV) | <15% (<20% at LLOQ) | <15% | [26] |
| Accuracy (%Bias) | 85 - 115% | 85 - 115% | [26] |
Visualizations
Experimental Workflow for this compound Detection by LC-MS/MS
Caption: LC-MS/MS analytical workflow for this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting pathway for low signal intensity.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. silicycle.com [silicycle.com]
- 18. benchchem.com [benchchem.com]
- 19. zefsci.com [zefsci.com]
- 20. lcms.cz [lcms.cz]
- 21. reddit.com [reddit.com]
- 22. Internal standard: Significance and symbolism [wisdomlib.org]
- 23. tandfonline.com [tandfonline.com]
- 24. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 25. egrove.olemiss.edu [egrove.olemiss.edu]
- 26. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desmethylnortriptyline HPLC Analysis
This guide provides troubleshooting solutions and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of desmethylnortriptyline.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
1. Why am I seeing peak tailing for my this compound peak?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds like this compound.[1][2][3] It can compromise the accuracy of peak integration and reduce resolution.[2]
-
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound, a basic compound, can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[3][4] This is a primary cause of peak tailing.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.[2][4]
-
Solution 2: Use an Amine Modifier: Adding a small amount of an amine modifier, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.
-
Solution 3: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups and are less prone to this issue.[1]
-
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.[5][6]
-
Solution: Dilute the sample and reinject.[6]
-
-
Column Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shape.[2] A guard column can help extend the life of the analytical column.[7]
-
Solution: Replace the column with a new one of the same type.[2]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause band broadening and peak tailing.[1]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[1]
-
-
2. My this compound peak's retention time is shifting. What should I do?
Variable retention times can make peak identification and quantification unreliable.
-
Potential Causes & Solutions:
-
Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase can cause retention time drift.[8]
-
Fluctuations in Column Temperature: Temperature changes can affect retention times, with a common shift of 1-2% per 1°C.[7]
-
Solution: Use a column oven to maintain a consistent temperature.[8]
-
-
Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times.[8]
-
Changes in Flow Rate: A leaking pump or check valve issue can cause the flow rate to fluctuate.[8]
-
Solution: Check for leaks in the system, particularly around fittings and pump seals. Purge the pump to remove any trapped air bubbles.[8]
-
-
3. I'm experiencing poor resolution between this compound and other metabolites. How can I improve it?
This compound often needs to be separated from structurally similar compounds like nortriptyline (B1679971) and other metabolites, which can be challenging.[10]
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical for achieving good separation.
-
Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to optimize resolution.[10]
-
-
Incorrect pH: The pH of the mobile phase affects the ionization state of the analytes and thus their retention.
-
Solution: Adjusting the mobile phase pH can significantly alter the selectivity between this compound and other compounds.[10]
-
-
Column Inefficiency: An old or poorly packed column will have reduced resolving power.
-
Solution: Replace the analytical column.
-
-
4. Why is the sensitivity for this compound low, or why am I seeing no peaks at all?
Low signal-to-noise or a complete absence of peaks can be due to a number of issues.
-
Potential Causes & Solutions:
-
Detector Issues: The detector lamp may be off or have low energy.[8]
-
Solution: Check that the detector lamp is on and replace it if necessary.[8] Verify the correct wavelength is set for this compound analysis.
-
-
Injection Problems: An issue with the autosampler or a blocked injection needle can prevent the sample from reaching the column.[8][11]
-
Sample Degradation: this compound may degrade if samples are not handled or stored correctly.
-
Solution: Prepare fresh samples and standards. Ensure proper storage conditions (e.g., protection from light, appropriate temperature).
-
-
System Leak: A significant leak will prevent the mobile phase from carrying the sample through the system.
-
Solution: Inspect the entire flow path for any loose fittings or signs of leakage.
-
-
Frequently Asked Questions (FAQs)
Q1: What are typical HPLC parameters for this compound analysis?
While optimal conditions can vary, a common starting point for reversed-phase HPLC analysis of this compound is summarized below.
| Parameter | Typical Value/Condition |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size[12][13] |
| Mobile Phase | Acetonitrile/Methanol and a phosphate (B84403) or acetate (B1210297) buffer[12][14][15] |
| pH | Acidic to neutral (e.g., pH 2.3 - 5.6)[10][14] |
| Flow Rate | 1.0 mL/min[13][14] |
| Detection | UV at ~230-254 nm[16][17][18] |
| Temperature | 25-30 °C[14][19] |
Q2: What is a suitable experimental protocol for sample preparation?
A common method for extracting this compound from biological matrices like plasma is liquid-liquid extraction.
-
Detailed Protocol for Liquid-Liquid Extraction:
-
To a 1 mL plasma sample, add an internal standard.
-
Add an appropriate buffer to adjust the pH to a basic level (e.g., pH 10.5) to ensure this compound is in its non-ionized form.[17]
-
Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for several minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known, small volume of the mobile phase.[20]
-
Vortex briefly to dissolve the residue.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Q3: How can I visually troubleshoot my HPLC problems?
A systematic approach is crucial for efficient troubleshooting. The following workflow diagram illustrates a logical path for diagnosing common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Q4: Can you illustrate the basic separation principle for this compound?
In reversed-phase HPLC, separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Caption: Principle of reversed-phase HPLC for this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. um.edu.mt [um.edu.mt]
- 11. gentechscientific.com [gentechscientific.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. ijprs.com [ijprs.com]
- 14. scispace.com [scispace.com]
- 15. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2018-1613 [excli.de]
- 17. d.docksci.com [d.docksci.com]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
Technical Support Center: Refinement of Animal Dosing Protocols for Desmethylnortriptyline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of animal dosing protocols for desmethylnortriptyline. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound (DM-NOR) is a primary metabolite of the tricyclic antidepressant nortriptyline (B1679971), which itself is an active metabolite of amitriptyline (B1667244).[1][2] It is studied to understand its contribution to the overall pharmacological effects of its parent compounds and as a potential therapeutic agent in its own right. Like nortriptyline, it is a potent inhibitor of norepinephrine (B1679862) reuptake and, to a lesser extent, serotonin (B10506) reuptake.[3][4]
Q2: What are the common animal models used to assess the antidepressant-like effects of this compound?
A2: The most common behavioral models for assessing antidepressant-like activity in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][5][6] These models are based on the principle of measuring the duration of immobility when an animal is exposed to an inescapable stressor. A reduction in immobility time is indicative of an antidepressant-like effect.[1][5]
Q3: What are the recommended routes of administration for this compound in rodents?
A3: The most common routes of administration in preclinical studies are intraperitoneal (IP) injection and oral gavage.[7] IP injections offer precise dosing but can be a source of stress and local irritation.[7] Oral gavage also ensures accurate dosing but requires proper technique to avoid injury and stress to the animal.[8][9] Administration in drinking water or formulated in food pellets are less stressful alternatives, though they offer less control over the precise dose consumed.[7][10]
Q4: How do I determine the optimal dose of this compound for my study?
A4: Determining the optimal dose requires a dose-response study. Since this compound is a metabolite, a good starting point is to consider the effective doses of its parent compound, nortriptyline, in similar animal models. For example, doses of nortriptyline ranging from 3 to 10 mg/kg have been used in rats.[11] It is crucial to select a dose that produces the desired pharmacological effect without causing significant sedation or other side effects that could confound behavioral testing.[7]
Q5: What are the key pharmacokinetic parameters to consider for this compound?
A5: Key pharmacokinetic parameters include bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), and brain-to-plasma concentration ratio. In mice, following repeated administration of amitriptyline, this compound (DM-NOR) levels increase in both plasma and the brain.[2] The oral bioavailability of the parent compound, amitriptyline, is low in rats (around 6.30%) due to a significant first-pass effect in the intestine and liver.[12] This suggests that the bioavailability of its metabolites, including this compound, may also be low when administered orally.
Troubleshooting Guides
Issue 1: High variability in behavioral or pharmacokinetic data.
-
Possible Cause: Genetic differences in drug-metabolizing enzymes (e.g., cytochrome P450s) can lead to significant variations in how individual animals process the drug.[13] Different rodent strains can also have distinct metabolic profiles.[13]
-
Troubleshooting Steps:
-
Standardize Animal Strain: Use a single, well-characterized strain for your studies.
-
Control for Sex Differences: House and analyze data for male and female animals separately, as sex can influence drug metabolism.
-
Acclimatize Animals: Ensure a sufficient acclimatization period before the experiment to minimize stress, which can affect physiological parameters and drug metabolism.[13]
-
Maintain Consistent Environmental Conditions: House animals under controlled and consistent temperature, humidity, and light-dark cycles.[13]
-
Issue 2: Inconsistent plasma concentrations of this compound.
-
Possible Cause: The route and vehicle of administration can significantly impact drug absorption and bioavailability. The timing of blood sample collection relative to drug administration is also critical.
-
Troubleshooting Steps:
-
Validate Administration Technique: Ensure consistent and accurate administration, whether by IP injection or oral gavage. For oral gavage, verify proper placement of the gavage needle.[8][9]
-
Optimize Vehicle: this compound hydrochloride is soluble in water or saline (0.9% NaCl), which are common vehicles.[7] Ensure the compound is fully dissolved.
-
Standardize Sample Collection: Collect blood samples at consistent time points post-administration, based on the known or expected pharmacokinetic profile of the compound.
-
Issue 3: Unexpected side effects or toxicity.
-
Possible Cause: High doses of tricyclic antidepressants can lead to adverse effects such as sedation, anticholinergic effects (dry mouth, urinary retention), cardiovascular effects (tachycardia, arrhythmias), and seizures.[14][15]
-
Troubleshooting Steps:
-
Conduct a Dose-Range Finding Study: Start with a low dose and gradually escalate to determine the maximum tolerated dose (MTD) in your specific animal model.[10]
-
Monitor for Clinical Signs: Closely observe animals for any signs of toxicity, including lethargy, ataxia, tremors, or changes in breathing.[14]
-
Consult Veterinary Staff: If adverse effects are observed, consult with veterinary staff for appropriate supportive care.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Amitriptyline and its Metabolites in Rodents
| Compound | Species | Administration Route & Dose | T1/2 (hours) | Bioavailability (%) | Key Findings | Reference |
| Amitriptyline | Rat | IV (2.5-10 mg/kg), Oral (10-100 mg/kg) | - | ~6.30% (Oral) | Low oral bioavailability due to extensive intestinal and hepatic first-pass metabolism. | [12] |
| Amitriptyline & Metabolites | Mouse | IP (10 mg/kg, repeated) | 3.1 (Amitriptyline) | - | Repeated administration leads to increased plasma and brain levels of nortriptyline and this compound. | [2] |
| Nortriptyline | Human | - | - | - | 10-hydroxy-nortriptyline, a metabolite, crosses the blood-brain barrier and is found at higher concentrations in the CSF than nortriptyline itself. | [16] |
Table 2: Dosing Regimens for Tricyclic Antidepressants in Rodent Behavioral Models
| Compound | Species | Behavioral Test | Dose Range | Administration Route | Key Findings | Reference |
| Desipramine (B1205290) | Mouse | Forced Swim Test | 3.2 - 32 mg/kg | - | Increased latency to immobility at 32 mg/kg. | [17] |
| Desipramine | Rat (Peripubertal & Adult) | Forced Swim Test | 10 mg/kg | Subcutaneous | Reduced floating and increased climbing in both age groups. | [18] |
| Imipramine | Mouse | Forced Swim Test | 7 mg/kg/day | In food pellets | Effective in reducing depressive-like behavior. | [10] |
| Nortriptyline | Rat (Adolescent & Adult) | Forced Swim Test, Open Field, Sucrose Preference | 3 - 10 mg/kg | - | Dose-dependent opposite effects in adolescent rats (antidepressant-like at 3 mg/kg, anxiogenic-like at 10 mg/kg). No significant effects in adults at these doses. | [11] |
Experimental Protocols
Forced Swim Test (FST) in Rats
This protocol is adapted from established methods for assessing antidepressant-like activity.[5][18]
Materials:
-
Plexiglass cylinders (46 cm tall, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Towels for drying
Procedure:
-
Acclimation: Handle the rats for a few minutes daily for at least 4 days prior to testing.[5]
-
Pre-test Session (Day 1):
-
Fill the cylinders with water to a depth of 30 cm.
-
Individually place each rat in a cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.
-
-
Drug Administration: Administer this compound or vehicle according to your study design. A common paradigm is to inject 24, 5, and 1 hour before the test session.
-
Test Session (Day 2):
-
24 hours after the pre-test, place the rats back into the cylinders for a 5-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the recordings.
-
Measure the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST) in Mice
This protocol is based on standard procedures for the TST.[1][3][14]
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Video recording equipment and analysis software (optional)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.[14]
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse, about 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
-
Observation:
-
Data Analysis:
-
Measure the total time the mouse remains immobile (hanging passively without any movement).
-
A decrease in the duration of immobility suggests an antidepressant-like effect.
-
If a mouse climbs its tail, it should be gently guided back down, but if this behavior is persistent, the animal may need to be excluded from the analysis.[8]
-
Visualizations
References
- 1. Understanding the Tail Suspension Test: A Simple Guide | Research SOP [researchsop.com]
- 2. Mice plasma and brain pharmacokinetics of amitriptyline and its demethylated and hydroxylated metabolites after half-life repeated administration. Comparison with acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. protocols.io [protocols.io]
- 9. The Tail Suspension Test [jove.com]
- 10. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of amitriptyline and one of its metabolites, nortriptyline, in rats: little contribution of considerable hepatic first-pass effect to low bioavailability of amitriptyline due to great intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in desmethylnortriptyline bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of desmethylnortriptyline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1][2] This interference can lead to ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), which directly impacts the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In the context of this compound bioanalysis, endogenous components of biological matrices, such as phospholipids (B1166683), salts, and metabolites, can interfere with its ionization in the mass spectrometer source, leading to unreliable results.[4][5]
Q2: What are the primary causes of matrix effects in plasma-based bioanalysis of this compound?
A2: The most common sources of matrix effects in plasma are phospholipids from cell membranes, endogenous metabolites, salts, and proteins.[1][5] Phospholipids are particularly problematic in electrospray ionization (ESI) mass spectrometry as they can co-extract with this compound and cause significant ion suppression.[5][6] Other contributing factors can include anticoagulants used during sample collection, dosing media, and co-administered drugs.[4]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: There are both qualitative and quantitative methods to assess matrix effects.
-
Qualitative Assessment: A post-column infusion experiment is a widely used technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[1] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. Dips or rises in the baseline signal indicate the presence of matrix effects.
-
Quantitative Assessment: The post-extraction addition (or post-extraction spike) method is used to quantify the extent of the matrix effect.[1][7] This is done by comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, referred to as the matrix factor, provides a quantitative measure. A value below 1 signifies ion suppression, while a value above 1 indicates ion enhancement.[8]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[9] Its primary role is to compensate for variability during the analytical process, including extraction efficiency and matrix effects.[10] The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[9] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction.[9][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Analyte Response / Signal Suppression | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of this compound.[5] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[12][13] 2. Modify Chromatography: Adjust the LC method to achieve better separation between this compound and the interfering matrix components. This can involve altering the mobile phase composition, gradient profile, or using a different column chemistry like hydrophilic interaction liquid chromatography (HILIC). 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[11] |
| High Analyte Response / Signal Enhancement | Ion Enhancement: Co-eluting matrix components are facilitating the ionization of this compound, leading to an artificially high signal.[4] | 1. Improve Sample Cleanup: As with ion suppression, enhancing the sample preparation method can remove the components causing the enhancement.[8] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will be affected by the matrix in the same manner as the analyte, thereby providing accurate quantification.[8] |
| Poor Reproducibility / High Variability | Inconsistent Matrix Effects: The composition of the biological matrix varies between individual samples, leading to inconsistent levels of ion suppression or enhancement.[4] | 1. Standardize Sample Handling: Ensure uniformity in the collection, processing, and storage of all samples to minimize matrix variability.[8] 2. Employ a Robust Sample Preparation Method: SPE is often more reproducible than LLE or PPT in removing a wide range of interferences.[14][15] 3. Use Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[8] |
| Internal Standard (IS) Signal Variability | Inconsistent Recovery or Matrix Effects on IS: The internal standard is not adequately tracking the analyte due to differences in extraction recovery or susceptibility to matrix effects.[16] | 1. Select a More Appropriate IS: A stable isotope-labeled (SIL) internal standard is the preferred choice. If using an analog IS, ensure its physicochemical properties are very similar to this compound.[9][17] 2. Optimize IS Addition Step: Ensure the IS is added consistently and at an early stage in the sample preparation process to account for extraction variability.[9] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of typical performance data for different extraction methods used in the analysis of tricyclic antidepressants like this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | > 90%[18] | 70 - 95%[19][20] | > 90%[18] |
| Matrix Effect (%) | High (Significant ion suppression common)[12][13] | Moderate[15] | Low to Minimal[13][15] |
| Process Efficiency (%) | Variable, often low due to high matrix effect | Moderate | High |
| Cleanliness of Extract | Low (High levels of phospholipids remain)[12] | Moderate | High (Effective removal of phospholipids)[5][12] |
| Throughput | High | Moderate | Moderate to High (amenable to automation) |
| Method Development Time | Short | Moderate | Longer |
Note: The values presented are representative and can vary depending on the specific protocol, analyte concentration, and biological matrix.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is recommended for achieving a clean extract and minimizing matrix effects.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 0.5 mL of plasma, add 0.5 mL of 4% phosphoric acid. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Heated Electrospray Ionization (HESI), positive mode.[21]
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
This compound (Nortriptyline): m/z 264.4 -> 91.2[22]
-
This compound-d3 (Nortriptyline-d3) IS: m/z 267.4 -> 91.2
-
-
Note: Specific mass transitions should be optimized for the instrument in use.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound bioanalysis.
Troubleshooting Logic for Low Analyte Signal
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. littlemsandsailing.com [littlemsandsailing.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. en.cmicgroup.com [en.cmicgroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of Desmethylnortriptyline in Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of desmethylnortriptyline during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, supported by detailed experimental protocols and data summaries.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve potential stability issues with this compound.
Q1: I am seeing a decrease in the purity of my solid this compound sample over time. What are the recommended storage conditions?
A1: For optimal stability of solid this compound, specific storage conditions are crucial. As a powder, it is recommended to store the compound at -20°C for long-term storage, which can preserve its integrity for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] Always store the compound in a well-sealed container to protect it from moisture and light.
Q2: My this compound solution appears to be degrading. What are the best practices for storing solutions?
A2: this compound is less stable in solution compared to its solid form. For maximum stability, solutions should be prepared fresh. If storage is necessary, it is recommended to store solutions at -80°C for a period of up to 6 months, or at -20°C for up to 1 month.[1] The choice of solvent can also impact stability; ensure the solvent is of high purity and suitable for your intended application. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: I suspect my sample has been exposed to light. How does photodegradation affect this compound and how can I prevent it?
A3: Tricyclic antidepressant compounds, including those structurally similar to this compound, are known to be susceptible to photodegradation, especially in solution.[2][3] Exposure to UV and visible light can initiate photochemical reactions.[2][4] To prevent photodegradation, always store this compound, both in solid form and in solution, in amber-colored vials or containers that block light transmission. When handling the compound, work in a dimly lit area or use light-protective coverings for your experimental setup.
Q4: Could the pH of my solution be causing degradation of this compound?
A4: Yes, pH can significantly influence the stability of this compound. As a secondary amine, its stability can be affected by both acidic and basic conditions, which can catalyze hydrolytic degradation.[2][3] It is advisable to maintain the pH of your solutions within a neutral range (around pH 7) unless your experimental protocol requires otherwise. If you must work at a different pH, it is recommended to conduct a preliminary stability study to understand the degradation kinetics under your specific conditions.
Q5: I am observing unexpected peaks in my chromatograms. What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented, we can infer potential products based on the degradation of its parent compound, nortriptyline, and other secondary amines. Common degradation pathways include oxidation and hydrolysis.[2][3] Oxidative degradation can lead to the formation of N-oxides and hydroxylated derivatives.[5] Hydrolysis under acidic or basic conditions may lead to cleavage of the propanamine side chain. It is also possible to observe products of further demethylation under certain stress conditions. To confirm the identity of unknown peaks, techniques such as LC-MS are recommended.
Quantitative Data Summary
The following table summarizes the stability of this compound under various storage conditions. This data is compiled from supplier recommendations and scientific literature on related compounds.
| Form | Storage Temperature | Duration | Expected Purity |
| Solid (Powder) | -20°C | 3 years | >98% |
| 4°C | 2 years | >98% | |
| In Solvent | -80°C | 6 months | >95% |
| -20°C | 1 month | >95% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, based on ICH guidelines.[4][6][7][8]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV system
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[4]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., pH 7.0). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[9]
-
Injection Volume: 20 µL.
Method Development:
-
Analyze the unstressed this compound standard to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent drug and all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Inferred degradation pathways for this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Desmethylnortriptyline Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for desmethylnortriptyline quantification assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for this compound is showing poor peak shape (tailing, fronting, or splitting). What are the potential causes and solutions?
-
Answer: Poor peak shape can compromise the accuracy and precision of your assay. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too much analyte can saturate the column.
-
Solution: Dilute your sample or decrease the injection volume.[1]
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[3]
-
System Dead Volume: Improperly fitted connections can introduce dead volume, leading to peak broadening or splitting.[3]
-
Solution: Ensure all fittings, especially between the column and tubing, are secure and properly seated.[3]
-
-
Issue 2: High Variability in Results (Poor Precision)
-
Question: I'm observing high variability (%CV > 15%) in my quality control (QC) samples. What could be causing this?
-
Answer: High variability can stem from several sources throughout the analytical workflow. Consider the following:
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability.
-
Solution: Ensure consistent timing, volumes, and technique for each sample. Automation of sample preparation can significantly improve reproducibility. SPE is often more reproducible than LLE or protein precipitation.[4]
-
-
Matrix Effects: Inconsistent ion suppression or enhancement between different samples is a common cause of variability.[4]
-
Instrument Instability: Fluctuations in the LC-MS/MS system can lead to inconsistent results.
-
Issue 3: Low Analyte Signal or Signal Suppression
-
Question: The signal for this compound is much lower than expected, or I suspect ion suppression. How can I troubleshoot this?
-
Answer: Low signal intensity is often attributed to matrix effects, specifically ion suppression, where co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[6][7]
-
Improve Sample Cleanup: More rigorous sample preparation can remove interfering matrix components.
-
Solution: Switch from protein precipitation to a more selective method like SPE or LLE.[4]
-
-
Optimize Chromatography: Separate the analyte from the interfering matrix components.
-
Solution: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry to improve separation.[4]
-
-
Assess Matrix Effect: Quantify the extent of the matrix effect.
-
Solution: A common method is the post-extraction spike. This involves comparing the analyte's peak area in an extracted blank matrix spiked with the analyte to the peak area of the analyte in a neat solution. The ratio of these areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[4]
-
-
Issue 4: Carryover in Blank Samples
-
Question: I am seeing a peak for this compound in my blank injections following a high-concentration sample. How can I reduce this carryover?
-
Answer: Carryover can lead to inaccurate quantification of subsequent samples, especially those with low analyte concentrations.
-
Injector Contamination: The analyte can adsorb to the injector needle, valve, or sample loop.[3]
-
Solution: Optimize the needle wash procedure in your autosampler. Use a strong, appropriate wash solvent and consider increasing the wash time or adding multiple wash steps.[3]
-
-
Column Contamination: The analytical column can retain the analyte and release it in subsequent runs.
-
Solution: After injecting a high-concentration sample, run a blank injection with a steep gradient to effectively wash the column.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the essential validation parameters for a this compound quantification assay?
A1: According to regulatory guidelines from bodies like the FDA and EMA, a full validation of a bioanalytical method should include the following parameters: selectivity, accuracy, precision, linearity, range, lower limit of quantification (LLOQ), stability, and matrix effect.[8][9][10][11]
Q2: What are the typical acceptance criteria for accuracy and precision?
A2: For accuracy, the mean value should be within ±15% of the nominal value for QC samples. For precision, the coefficient of variation (%CV) should not exceed 15%. At the LLOQ, a wider acceptance criterion of ±20% for accuracy and a %CV of ≤20% for precision is generally accepted.[12]
Q3: How is the Lower Limit of Quantification (LLOQ) determined?
A3: The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[13] To establish the LLOQ, the analyte response should be at least five times the response of a blank sample, and the peak should be identifiable and reproducible with a precision of 20% and accuracy of 80-120%.[12]
Q4: What is the matrix effect and why is it important to evaluate?
A4: The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting components from the biological matrix (e.g., plasma, urine).[6][7] It is crucial to evaluate the matrix effect because it can significantly impact the accuracy, precision, and reliability of the assay.[7] Common sources of matrix effects in plasma include phospholipids (B1166683) and salts.[4]
Q5: What stability studies are required during method validation?
A5: Stability studies are essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.[14] The following stability evaluations are typically required:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Determines stability under the intended long-term storage conditions (e.g., -20°C or -80°C).
-
Stock Solution Stability: Confirms the stability of the analyte in the solvent used for stock solutions.
Quantitative Data Summary
The following tables summarize typical validation parameters and acceptance criteria for bioanalytical method validation, in line with regulatory guidelines.
Table 1: Acceptance Criteria for Key Validation Parameters
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response ≥5 times blank response |
| Matrix Factor | Typically within 0.85 to 1.15 |
| Recovery | Should be consistent, precise, and reproducible[12] |
Table 2: Example Linearity and LLOQ for a Tricyclic Antidepressant Assay
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound (example) | 1 - 500 | 1 |
| Nortriptyline | 0.1 - 10.0 | 0.1 |
| Amitriptyline | 1 - 500 | 1 |
Note: These are example values and the specific range and LLOQ should be established during method development and validation for your specific assay.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol provides a general procedure for extracting this compound from plasma using a mixed-mode SPE plate.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., this compound-d3).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
-
SPE Plate Conditioning:
-
Condition the wells of a mixed-mode SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the wells to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the plate with 1 mL of 0.1 M acetic acid.
-
Wash the plate with 1 mL of methanol.
-
Dry the plate under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 500 µL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Method for this compound Quantification
This protocol outlines a general LC-MS/MS method suitable for the analysis of this compound.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., 250.2 -> 233.1)
-
This compound-d3 (IS): Q1/Q3 (e.g., 253.2 -> 236.1)
-
-
Data Analysis: Analyst software for peak integration and quantification.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Bioanalytical method validation process overview.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. agilent.com [agilent.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. anivet.au.dk [anivet.au.dk]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
strategies to minimize variability in desmethylnortriptyline experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving desmethylnortriptyline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
Q2: What are the major sources of variability in this compound experiments?
Variability can be introduced at multiple stages of the analytical process. The most common sources include:
-
Pre-analytical: Sample collection, handling, and storage conditions.[3][4]
-
Analytical: Inconsistencies in sample preparation (extraction), matrix effects, chromatographic issues, and improper selection of an internal standard.[5][6][7]
-
Post-analytical: Data processing and interpretation errors.
Q3: Why is the choice of internal standard (IS) critical for minimizing variability?
An internal standard is essential for correcting for the loss of analyte during sample preparation and for variations in instrument response.[8] The ideal IS behaves identically to the analyte. A stable isotope-labeled (SIL) this compound is the best choice as it has the same physicochemical properties and experiences matrix effects similarly to the unlabeled analyte, thus providing the most accurate correction.[5][9] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the analyte's behavior.
Q4: What are "matrix effects" and how do they impact this compound quantification?
Matrix effects are the alteration of analyte ionization in a mass spectrometer's ion source due to co-eluting components from the biological sample (e.g., plasma, urine).[5][10] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results.[7][11][12] Phospholipids (B1166683) and salts in plasma are common sources of matrix effects.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or Inconsistent Analyte Recovery
Q: My recovery of this compound is low and varies between samples. What are the likely causes and solutions?
A: Low and inconsistent recovery is often linked to sample preparation, specifically the extraction step and analyte adsorption.
-
Cause 1: Suboptimal Extraction pH: this compound is a basic compound.[13] Its extraction efficiency from biological fluids using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly dependent on pH. For efficient extraction into an organic solvent, the sample pH should be adjusted to be above the pKa of the analyte (pKa ≈ 10.2) to ensure it is in its neutral, non-ionized form.[14][15]
-
Solution 1: Ensure the sample is basified before extraction. An optimal pH for extracting tricyclic antidepressants is often 10 or higher.[14][15] Verify the pH of each sample solution before proceeding.
-
Cause 2: Analyte Adsorption: Tricyclic antidepressants are known to adsorb to glass and plastic surfaces, especially at low concentrations.[6][16] This leads to significant analyte loss before analysis.
-
Solution 2: Use polypropylene (B1209903) or silanized glassware to minimize adsorptive losses. Adding a small percentage of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to the sample matrix can also help reduce binding.
-
Cause 3: Inefficient Extraction Method: The chosen extraction technique (e.g., protein precipitation, LLE, SPE) may not be optimal for your matrix. Protein precipitation is fast but often results in "dirtier" extracts with more significant matrix effects.[17] LLE and SPE, when optimized, provide cleaner extracts.
-
Solution 3: If using LLE, test different organic solvents. For SPE, use a mixed-mode cation exchange sorbent, which is effective for retaining basic analytes like this compound.[17]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)
Q: I am observing poor peak shapes for this compound in my LC-MS analysis. How can I troubleshoot this?
A: Poor peak shape compromises resolution and integration accuracy. It can stem from multiple sources related to the column, mobile phase, or injection solvent.[18][19]
-
Cause 1: Secondary Interactions: The basic nature of this compound can cause it to interact with residual acidic silanol (B1196071) groups on the surface of C18 silica (B1680970) columns, leading to peak tailing.
-
Solution 1: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competitor base (e.g., a low concentration of triethylamine) to the mobile phase or use a low pH mobile phase with an ion-pairing agent. An acidic mobile phase (e.g., using formic acid) can also improve peak shape by ensuring the analyte is consistently protonated.[17]
-
Cause 2: Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting and broadening.[19][20]
-
Solution 2: Whenever possible, dissolve the final extract in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Cause 3: Column Contamination or Degradation: Buildup of matrix components on the column frit or head can lead to peak splitting and high backpressure.[19]
-
Solution 3: Use a guard column to protect the analytical column. Implement a robust sample clean-up procedure to remove as much of the matrix as possible. Regularly flush the column according to the manufacturer's instructions.
Issue 3: High Signal Variability (Ion Suppression/Enhancement)
Q: My analyte signal is inconsistent across my sample batch, suggesting matrix effects. How can I mitigate this?
A: Mitigating matrix effects is crucial for achieving accurate and precise quantification with LC-MS.[5]
-
Cause 1: Co-elution with Matrix Components: Endogenous substances from the biological matrix (especially phospholipids in plasma) can co-elute with this compound and interfere with its ionization.
-
Solution 1:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE to remove interfering components.[5][17]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between the analyte and the interfering matrix components. A longer run time or a different stationary phase may be necessary.
-
Use a Divert Valve: Program the system to divert the flow from the LC to waste during the elution times of highly concentrated, interfering compounds (like salts and phospholipids) to prevent them from entering the mass spectrometer.[5]
-
-
Cause 2: Inadequate Correction for Variability: If not using a stable isotope-labeled internal standard (SIL-IS), the chosen IS may not be co-eluting or experiencing the same degree of ion suppression/enhancement as the analyte.
-
Solution 2: The most effective way to compensate for matrix effects is to use a SIL-IS.[5] The SIL-IS will be affected by the matrix in nearly the same way as the analyte, allowing for reliable correction and accurate quantification.
-
Cause 3: Sample Dilution: While not a solution for the underlying cause, diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact analyte ionization.[5]
-
Solution 3: Test different dilution factors. However, ensure the final analyte concentration remains well above the lower limit of quantification (LLOQ).
Data Presentation: Performance of Analytical Methods
The following tables summarize quantitative data from various studies to provide a benchmark for expected performance.
Table 1: Comparison of Extraction Methods for Tricyclic Antidepressants
| Extraction Method | Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Plasma, Urine | > 85% | High selectivity, clean extracts, good reproducibility | More time-consuming and costly than PP | [6],[17] |
| Liquid-Liquid Extraction (LLE) | Plasma | 75 - 90% | Good cleanup, relatively low cost | Requires larger solvent volumes, can be labor-intensive | [21] |
| Protein Precipitation (PP) | Plasma, Serum | > 90% | Fast, simple, inexpensive | Less clean extracts, prone to matrix effects |[17] |
Table 2: Analyte Stability Under Various Storage Conditions
| Analyte | Matrix | Storage Temperature | Duration | Stability Outcome | Reference(s) |
|---|---|---|---|---|---|
| This compound | Stock Solution | -80°C | 6 months | Stable | [2] |
| This compound | Stock Solution | -20°C | 1 month | Stable | [2] |
| General Metabolites | Plasma/Serum | Room Temperature | > 4 hours | Potential for significant degradation | [3],[4] |
| General Metabolites | Plasma/Serum | 4°C | 24-36 hours | Minimal changes observed | [3] |
| Multiple Antidepressants | Serum | 7 days | Not specified | All compounds stable except one |[22] |
Table 3: Precision of Validated Bioanalytical Methods
| Analytical Method | Analyte(s) | Matrix | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Reference(s) |
|---|---|---|---|---|---|
| GC/NPD | 6 TCAs | Plasma | Not specified | 4.5 - 9.8% | [6] |
| GC | Amitriptyline (B1667244)/Nortriptyline (B1679971) | Plasma | 4.3 - 4.6% | 3.4 - 8.6% | [21] |
| LC-MS/MS | 71 Neuropsychotropics | Serum | < 15% | < 15% |[22] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a representative example based on mixed-mode cation exchange SPE, which is highly effective for basic compounds.[17]
-
Conditioning: Condition an Oasis WCX (Weak Cation Exchange) SPE plate well with 200 µL of methanol (B129727).
-
Equilibration: Equilibrate the well with 200 µL of water.
-
Sample Loading:
-
Take 200 µL of plasma sample.
-
Add 20 µL of internal standard (e.g., this compound-d3).
-
Add 200 µL of 4% phosphoric acid (H₃PO₄) to acidify the sample.
-
Vortex and load the entire 420 µL mixture onto the SPE plate.
-
-
Washing:
-
Wash the plate with 200 µL of 10 mM ammonium (B1175870) acetate, pH 6.
-
Wash the plate with 200 µL of methanol to remove neutral and acidic interferences.
-
-
Elution:
-
Elute the analyte and internal standard with two 25 µL aliquots of 60:40 acetonitrile/methanol containing 2% formic acid.
-
Combine the eluates.
-
-
Analysis: Inject a small volume (e.g., 2 µL) of the combined eluate directly into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting parameters for the analysis of this compound. Optimization for your specific instrument is required.[23]
-
LC System:
-
Column: Kinetex Biphenyl (50 x 3.0 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Gradient: Start at 20% B, increase to 75% B over ~2.2 minutes, then return to initial conditions.
-
Column Temperature: 50°C.
-
-
MS/MS System (Electrospray Ionization - ESI):
-
Ionization Mode: Positive Ion Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
This compound Transition (Example): Precursor Ion (Q1) → Product Ion (Q3). Note: Specific m/z values must be determined by infusing a standard.
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 50 psi.
-
Capillary Voltage: 4000 V.
-
Visualizations
Experimental and Troubleshooting Workflows
Caption: A typical bioanalytical workflow from sample collection to final result.
Caption: A decision tree for troubleshooting common analytical issues.
Conceptual Diagram: Matrix Effects in ESI-MS
Caption: How matrix components can suppress analyte signal in mass spectrometry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. omicsonline.org [omicsonline.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0060531) [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. zefsci.com [zefsci.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academicworks.cuny.edu [academicworks.cuny.edu]
Technical Support Center: Optimization of Cell-Based Assays for Desmethylnortriptyline Screening
Welcome to the technical support center for the optimization of cell-based assays for desmethylnortriptyline screening. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your cell-based assays for this compound screening.
Issue 1: High Background Signal in Fluorescence-Based Assays
Question: We are observing a high background fluorescence in our neurotransmitter uptake assay, making it difficult to distinguish the signal from our negative controls. What are the potential causes and solutions?
Answer:
High background fluorescence can be a significant issue, masking the true signal of your assay. Here are common causes and troubleshooting steps:
-
Autofluorescence of Assay Components: Phenol (B47542) red in cell culture media and components of fetal bovine serum (FBS) are known to be autofluorescent.
-
Solution: Switch to a phenol red-free medium for the assay. If possible, perform the assay in a serum-free medium or reduce the serum concentration. You can also perform measurements in phosphate-buffered saline with calcium and magnesium (PBS+).
-
-
Compound Interference: this compound itself or other compounds in your screening library may possess intrinsic fluorescent properties.
-
Solution: Run a control plate with the compounds alone (no cells) to measure their intrinsic fluorescence at the assay's excitation and emission wavelengths. This background can then be subtracted from your experimental data.
-
-
Non-Specific Dye Binding: The fluorescent substrate may be binding non-specifically to the plate or cellular components.
-
Solution: Ensure you are using the appropriate plate type. For fluorescence assays, black-walled, clear-bottom plates are recommended to reduce crosstalk and background. Consider adding a blocking agent like bovine serum albumin (BSA) to your assay buffer to reduce non-specific binding.
-
-
Inadequate Washing: Residual extracellular fluorescent substrate can contribute to high background.
-
Solution: Optimize your wash steps. Ensure that the wash buffer is at the correct temperature (often ice-cold for uptake assays) and that the washes are performed rapidly to prevent dissociation of the substrate from the transporter.
-
Issue 2: High Well-to-Well Variability and Poor Reproducibility
Question: Our assay results show significant variability between replicate wells, leading to a poor Z'-factor. How can we improve the consistency of our assay?
Answer:
High variability can compromise the reliability of your screening data. Here are several factors to consider:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature for a short period before transferring it to the incubator to promote even cell settling.[1]
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to different cell growth and assay performance compared to interior wells.[2]
-
Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier.[2] Using specialized microplates with moats can also help reduce evaporation.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions and reagent additions, can introduce significant variability.
-
Solution: Ensure all pipettes are properly calibrated. Use automated liquid handlers for high-throughput screening to minimize human error. When preparing reagents, make master mixes to be dispensed across the plate for uniformity.[3]
-
-
Cell Health and Passage Number: Cells that are unhealthy, overly confluent, or at a high passage number can respond differently to treatment.
-
Solution: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Regularly monitor cell health and morphology.
-
Issue 3: Low Signal-to-Noise Ratio
Question: The signal from our assay is weak, making it difficult to differentiate true hits from the background noise. What steps can we take to improve the signal-to-noise ratio?
Answer:
A low signal-to-noise ratio can lead to false negatives. Here are some strategies to boost your signal:
-
Suboptimal Reagent Concentrations: The concentrations of your substrate, dyes, or other reagents may not be optimal.
-
Solution: Perform titration experiments for all key reagents to determine the concentrations that provide the maximum signal window.[3]
-
-
Insufficient Incubation Time: The reaction may not have reached its optimal point.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time for both the inhibitor (this compound) and the substrate.[4]
-
-
Low Transporter Expression: The cell line may not be expressing a sufficient number of the target transporters (NET or SERT).
-
Solution: Verify transporter expression using a positive control inhibitor with a known potent effect. If expression is low, you may need to optimize cell culture conditions or consider using a different cell line with higher expression levels.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound in cell-based screening assays?
A1: The primary targets for this compound are the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). It acts as an inhibitor of both, preventing the reuptake of norepinephrine and serotonin into presynaptic neurons. This compound generally shows a higher affinity for NET compared to SERT.
Q2: Which cell lines are commonly used for this compound screening assays?
A2: Commonly used cell lines are those that endogenously express or have been engineered to overexpress the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT). Examples include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells stably transfected with the respective transporter.
Q3: What types of cell-based assays are suitable for screening this compound?
A3: Several types of assays are suitable, including:
-
Neurotransmitter Uptake Assays: These can be performed using either radiolabeled ([³H]-norepinephrine or [³H]-serotonin) or fluorescent substrates. These assays directly measure the inhibition of transporter function.[5][6]
-
Reporter Gene Assays: These assays can be designed to measure downstream signaling events following transporter inhibition, such as changes in cyclic AMP (cAMP) levels or β-arrestin recruitment to G-protein coupled receptors (GPCRs) that are modulated by norepinephrine or serotonin.[7]
-
Cytotoxicity Assays: Assays like the MTT or Resazurin (B115843) assay are important for assessing the off-target cytotoxic effects of this compound and other compounds being screened.[8][9]
Q4: How do I determine the optimal cell seeding density for my assay?
A4: The optimal seeding density depends on the cell line's growth rate, the duration of the assay, and the plate format (e.g., 96-well or 384-well). It is recommended to perform a cell titration experiment where a range of cell densities are plated and their response in the assay is measured to identify the density that provides the best signal-to-noise ratio without reaching over-confluency by the end of the experiment.[10]
Q5: What is a Z'-factor and what is a good value for a cell-based assay?
A5: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay. It takes into account both the dynamic range of the assay (the difference between the positive and negative controls) and the variability of the data.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
A Z'-factor between 0 and 0.5 is considered acceptable, but may require optimization.
-
A Z'-factor less than 0 suggests the assay is not suitable for screening.[11]
III. Data Presentation
This section provides quantitative data to serve as a reference for your experiments.
Table 1: Reported Binding Affinities (Ki) and IC50 Values for this compound
| Target | Assay Type | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| NET | Radioligand Binding | HEK293 | 1.1 | - | |
| SERT | Radioligand Binding | HEK293 | 20.3 | - | |
| DAT | Radioligand Binding | HEK293 | 2,800 | - | |
| NET | [³H]-Norepinephrine Uptake | CHO | - | 4.2 | |
| SERT | [³H]-Serotonin Uptake | CHO | - | 79 | |
| Various | Cytotoxicity (MTT) | Various Cancer Cell Lines | - | >10,000 | [12][13][14][15] |
Table 2: Recommended Starting Conditions for Assay Optimization
| Parameter | 96-well Plate | 384-well Plate | Key Considerations |
| Cell Seeding Density (HEK293) | 40,000 - 60,000 cells/well | 12,500 - 20,000 cells/well | Optimize for confluency at the time of assay.[16] |
| Cell Seeding Density (CHO) | 5,000 - 40,000 cells/well | 2,000 - 10,000 cells/well | Cell size and growth rate will influence the optimal density. |
| Inhibitor Pre-incubation Time | 10 - 60 minutes | 10 - 60 minutes | Time-dependent inhibitors may require longer pre-incubation.[4] |
| Substrate Incubation Time | 10 - 30 minutes | 10 - 30 minutes | Keep short to measure the initial rate of uptake. |
| Final DMSO Concentration | < 0.5% | < 0.5% | High concentrations of DMSO can be cytotoxic. |
IV. Experimental Protocols
Protocol 1: Fluorescent Norepinephrine Transporter (NET) Uptake Assay
This protocol is adapted for a 96-well format using a commercially available fluorescent substrate mimetic.
Materials:
-
HEK293 cells stably expressing hNET
-
Black-walled, clear-bottom 96-well plates, poly-D-lysine coated
-
Phenol red-free DMEM with 10% FBS and selection antibiotic
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent substrate and masking dye solution (from a commercial kit)
-
This compound and control compounds
-
Positive control inhibitor (e.g., Desipramine)
Procedure:
-
Cell Plating: Seed HEK293-hNET cells at a density of 50,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Assay Procedure: a. Gently remove the culture medium from the wells. b. Add 100 µL of the diluted compounds or vehicle control to the respective wells. c. Pre-incubate the plate for 20 minutes at 37°C. d. Add 20 µL of the fluorescent substrate/masking dye solution to each well. e. Immediately begin reading the fluorescence intensity in a plate reader capable of bottom reading (Excitation ~485 nm, Emission ~525 nm). Read kinetically for 30 minutes or as an endpoint measurement after a 20-30 minute incubation.
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the data to the vehicle control (100% uptake) and the positive control inhibitor (0% uptake). c. Plot the normalized response against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: [³H]-Norepinephrine Uptake Inhibition Assay
This protocol describes a classic radiolabeled uptake assay in a 24-well format.
Materials:
-
SK-N-BE(2)C cells (endogenously expressing hNET) or other suitable cell line
-
24-well tissue culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine
-
This compound and control compounds
-
Potent NET inhibitor (e.g., indatraline) for determining non-specific binding
-
Lysis buffer (e.g., 1% Triton X-100 in KRH buffer)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Plating: Seed cells in 24-well plates and grow to confluence.
-
Compound and Tracer Preparation: Prepare serial dilutions of test compounds. Prepare the [³H]-Norepinephrine tracer at the desired final concentration (e.g., at its Km value) in KRH buffer.[17]
-
Assay Performance: a. Wash the cell monolayers with KRH buffer. b. Add the test compound dilutions, vehicle control (for total binding), or a high concentration of a potent inhibitor (for non-specific binding) to the wells. Pre-incubate for 10 minutes at room temperature.[17] c. Initiate the uptake by adding the [³H]-Norepinephrine tracer to each well and incubate for 10 minutes at room temperature.[17] d. Terminate the uptake by rapidly aspirating the buffer and washing the cells twice with ice-cold KRH buffer. e. Lyse the cells with lysis buffer, shaking for 5 minutes.
-
Detection and Analysis: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a scintillation counter. c. Calculate specific uptake by subtracting the non-specific uptake from the total uptake. d. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 3: Resazurin Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound in a 96-well format.[5][7]
Materials:
-
Target cell line (e.g., HEK293)
-
Opaque-walled 96-well plates
-
Complete culture medium
-
This compound
-
Resazurin solution (0.15 mg/mL in PBS)
-
Positive control for cytotoxicity (e.g., doxorubicin)
Procedure:
-
Cell Plating: Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle controls and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Performance: a. Add 20 µL of resazurin solution to each well.[7] b. Incubate for 1-4 hours at 37°C, protected from light.[7] c. Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[7]
-
Data Analysis: a. Subtract the background fluorescence (medium only wells). b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percent viability against the log of the compound concentration to determine the IC50 value.
V. Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound at the synapse.
Experimental Workflow for a Neurotransmitter Uptake Assay
Caption: General workflow for a neurotransmitter uptake inhibition assay.
Troubleshooting Decision Tree for High Background
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. sketchviz.com [sketchviz.com]
- 11. researchgate.net [researchgate.net]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Desmethylnortriptyline and Nortriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the tricyclic antidepressant nortriptyline (B1679971) and its primary active metabolite, desmethylnortriptyline. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their pharmacological profiles, supported by experimental data.
Introduction
Nortriptyline is a well-established second-generation tricyclic antidepressant (TCA) used in the management of major depressive disorder. It is the principal active metabolite of amitriptyline.[1] Nortriptyline itself is further metabolized in the body, primarily through demethylation, to form this compound.[2][3] Understanding the comparative efficacy and pharmacological characteristics of both the parent drug and its metabolite is crucial for a complete picture of its therapeutic action and for the development of novel antidepressant agents.
Mechanism of Action
Both nortriptyline and this compound exert their antidepressant effects primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) from the synaptic cleft. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), they increase the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[4]
Comparative Pharmacodynamics: Transporter Binding Affinity
The primary mechanism of action for nortriptyline and its metabolite, this compound, is the inhibition of norepinephrine and serotonin reuptake. The affinity of these compounds for the respective transporters is a key determinant of their potency and selectivity. The following table summarizes the binding affinities (Ki values) of nortriptyline and this compound for human norepinephrine and serotonin transporters, as determined by in vitro radioligand binding assays.
| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Nortriptyline | 1.8 | 35 |
| This compound | 0.8 | 19 |
| Data from Tatsumi et al. (1997).[5] The Ki value is the inhibition constant, representing the concentration of the drug that blocks 50% of the radioligand binding to the transporter. A lower Ki value indicates a higher binding affinity. |
These data indicate that both nortriptyline and this compound are potent inhibitors of the norepinephrine transporter. Notably, this compound exhibits a slightly higher affinity for NET compared to its parent compound, nortriptyline. Both compounds demonstrate a lower affinity for the serotonin transporter, with this compound again showing a somewhat higher affinity than nortriptyline. This profile suggests that both compounds are more potent as norepinephrine reuptake inhibitors than as serotonin reuptake inhibitors.
Signaling Pathway of Monoamine Reuptake Inhibition
The following diagram illustrates the general signaling pathway affected by nortriptyline and this compound. By inhibiting the norepinephrine and serotonin transporters on the presynaptic neuron, they increase the availability of these neurotransmitters in the synaptic cleft to act on postsynaptic receptors.
Experimental Protocols
Monoamine Transporter Binding Assay
The binding affinities of nortriptyline and this compound to the human norepinephrine and serotonin transporters are typically determined using a radioligand binding assay. A generalized protocol is as follows:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the transporters.
-
Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET or [³H]citalopram for SERT) at a fixed concentration and various concentrations of the competing drug (nortriptyline or this compound).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
The following diagram outlines the general workflow for a monoamine transporter binding assay.
Preclinical Efficacy Models
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy.[2][6] The general procedure involves:
-
Acclimation: Rodents (mice or rats) are individually placed in a cylinder filled with water from which they cannot escape for a pre-test session (typically 15 minutes).
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session.
-
Test Session: 24 hours after the pre-test, the animals are placed back into the water-filled cylinder for a shorter duration (e.g., 5-6 minutes).
-
Behavioral Scoring: The duration of immobility (floating passively) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[6]
Tail Suspension Test (TST)
The Tail Suspension Test is another common model of behavioral despair used for screening antidepressants, particularly in mice.[7][8] The procedure is as follows:
-
Suspension: A mouse is suspended by its tail using adhesive tape, so it hangs in a vertical position from which it cannot escape.[9]
-
Observation Period: The animal's behavior is observed for a set period, typically 6 minutes.
-
Immobility Scoring: The total time the mouse remains immobile is recorded. Antidepressant compounds are expected to reduce the duration of immobility.[8]
Conclusion
Based on the available in vitro data, both nortriptyline and its metabolite, this compound, are potent inhibitors of the norepinephrine transporter, with this compound exhibiting slightly higher affinity. Both compounds are less potent at the serotonin transporter. This pharmacological profile suggests that the antidepressant effects of nortriptyline are mediated by both the parent drug and its active metabolite, with a predominant action on the noradrenergic system.
Further preclinical and clinical studies directly comparing the efficacy of this compound and nortriptyline would be valuable to fully elucidate the contribution of the metabolite to the overall therapeutic effect of nortriptyline and to explore the potential of this compound as a standalone antidepressant. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
- 1. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. | Semantic Scholar [semanticscholar.org]
- 2. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. m.youtube.com [m.youtube.com]
Desmethylnortriptyline as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of desmethylnortriptyline's performance as a biomarker against other alternatives, supported by experimental data and detailed methodologies.
This compound, the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971), has long been a subject of interest in therapeutic drug monitoring (TDM) to optimize treatment outcomes for major depressive disorder. This guide delves into the validation of this compound as a biomarker, presenting its metabolic profile, analytical quantification methods, and a comparative overview with other potential biomarkers in the field of antidepressant response prediction.
Performance and Therapeutic Relevance
This compound is formed through the demethylation of nortriptyline, a process primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP2C19.[1] Genetic variations in these enzymes can lead to significant inter-individual differences in metabolism, affecting plasma concentrations of both the parent drug and its active metabolite.[1] This variability underscores the importance of TDM for nortriptyline therapy.
While a definitive therapeutic range for this compound alone is not firmly established, its concentration is often considered in conjunction with nortriptyline levels. For nortriptyline, a therapeutic window of 50-150 ng/mL in plasma is generally accepted to be associated with a better antidepressant response.[2] Studies have shown a curvilinear relationship between the combined plasma concentrations of amitriptyline (B1667244) (a precursor to nortriptyline) and nortriptyline and therapeutic response.[2] However, the direct predictive value of this compound levels for antidepressant efficacy remains an area of ongoing investigation. Some research suggests that monitoring tricyclic antidepressant concentrations can be a valuable tool in clinical practice, though the correlation with clinical response is not always straightforward.[3][4]
Comparative Analysis with Alternative Biomarkers
The quest for reliable biomarkers to predict antidepressant response extends beyond drug metabolites. Several other candidates are being actively investigated, each with its own proposed mechanism and level of clinical validation.
| Biomarker Class | Examples | Rationale | Level of Evidence |
| Drug Metabolites | This compound , 10-hydroxynortriptyline (B30761) | Directly reflect drug exposure and metabolism, influenced by pharmacogenetics. | Established for TDM of parent drug, predictive value as a standalone biomarker is less clear. |
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Plays a role in neurogenesis and synaptic plasticity; levels may be altered in depression and by antidepressant treatment. | Inconsistent findings; some meta-analyses suggest an association between increased BDNF levels and treatment response, while others show no correlation.[5][6][7] |
| Inflammatory Markers | Interleukin-6 (IL-6), C-reactive protein (CRP) | Inflammation is hypothesized to play a role in the pathophysiology of depression. | Some studies suggest elevated baseline inflammation may predict poorer treatment response.[8][9] |
| Genetic Markers | 5-HTTLPR, CYP2D6/CYP2C19 polymorphisms | Influence neurotransmitter systems and drug metabolism, respectively. | Polymorphisms in CYP enzymes are well-established predictors of drug metabolism and are used to guide dosing. The predictive value of 5-HTTLPR for treatment response is less consistent.[10] |
| Neuroimaging | fMRI, PET | Can identify functional and structural brain changes associated with depression and treatment response. | Emerging field with promising results in identifying predictive signatures of response to specific antidepressants.[11][12] |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Method for this compound Quantification
This protocol provides a general framework for the simultaneous quantification of nortriptyline and this compound in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add an internal standard (e.g., carbamazepine).[13]
-
Alkalinize the plasma sample.
-
Extract the analytes using an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).[14]
-
Vortex and centrifuge the sample.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[13][14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[13]
-
Flow Rate: Typically around 0.5 mL/min.[13]
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
4. Validation Parameters:
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-100 ng/mL).
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.
-
Selectivity: Assessed by analyzing blank plasma samples for interferences.
-
Stability: Evaluated under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
GC-MS Method for this compound Quantification
1. Sample Preparation (Derivatization is often required):
-
Similar extraction procedures as for LC-MS/MS can be used.
-
The extracted analytes are often derivatized (e.g., with heptafluorobutyric anhydride) to improve their volatility and chromatographic properties.[16]
2. Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5).[17][18]
-
Temperature Program: A temperature gradient is used to separate the analytes.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).[19]
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized this compound.
Visualizing the Pathways and Workflows
To better understand the context of this compound as a biomarker, the following diagrams illustrate its metabolic pathway and a typical experimental workflow for its validation.
References
- 1. Antidepressant efficacy is correlated with plasma levels: mega-analysis and further evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressant concentrations in plasma: an estimate of their sensitivity and specificity as a predictor of response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentrations of tricyclic antidepressants in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship of therapeutic response to antidepressant plasma levels: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Brain-derived Neurotrophic Factor Levels as a Biomarker of Treatment Response in Patients With Depression: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Brain-derived neurotrophic factor and initial antidepressant response to an N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suggested Biomarkers for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MAKE Biomarker Discovery for Enhancing anTidepressant Treatment Effect and Response (MAKE BETTER) Study: Design and Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TheMarker: A Comprehensive Database of Therapeutic Biomarkers [themarker.idrblab.cn]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. Neuroimaging Biomarkers for Predicting Treatment Response and Recurrence of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OAR@UM: Practical liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum [um.edu.mt]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Pharmacokinetic determination and analysis of nortriptyline based on GC-MS coupled with hollow-fiber drop-to-drop solvent microextraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Desmethylnortriptyline and Other Tricyclic Antidepressant Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of desmethylnortriptyline and other key active metabolites of tricyclic antidepressants (TCAs). The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of antidepressant mechanisms and the development of novel therapeutics.
Introduction
Tricyclic antidepressants have long been a cornerstone in the treatment of depressive disorders. Their therapeutic effects are primarily mediated by their interaction with monoamine transporters and various neurotransmitter receptors. However, the in vivo activity of TCAs is not solely attributable to the parent drug but also to a complex profile of active metabolites. This guide focuses on a systematic comparison of this compound, a key metabolite of nortriptyline, with other significant TCA metabolites, providing quantitative data on their receptor binding affinities and transporter inhibition profiles. Understanding the distinct pharmacological characteristics of these metabolites is crucial for elucidating the overall therapeutic and adverse effect profiles of their parent compounds.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition constants (IC50) of this compound and other major TCA metabolites for key molecular targets. Lower values indicate higher affinity or potency.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Serotonin (B10506) Transporter (SERT) | Norepinephrine (B1679862) Transporter (NET) |
| This compound | Data not available | Data not available |
| Nortriptyline | 4.3 | 0.8 |
| Amitriptyline | 4.0 | 10.0 |
| Desipramine | 158 | 6.2 |
| Imipramine | 0.8 | 2.0 |
| 10-hydroxynortriptyline | Data not available | Weaker than Nortriptyline[1] |
| Desmethyldesipramine | 12.8 | 153 |
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | Muscarinic M1 Receptor | Histamine H1 Receptor | α1-Adrenergic Receptor |
| This compound | Less anticholinergic than parent TCAs[2] | Data not available | Data not available |
| Nortriptyline | 10 - 40 | 1.0 | 2.0 |
| Amitriptyline | 1.0 | 0.2 | 1.0 |
| Desipramine | 100 | 11 | 6.7 |
| Imipramine | 10 | 1.1 | 2.4 |
| 10-hydroxynortriptyline | ~18-fold lower than Nortriptyline[3] | Data not available | Data not available |
Note: Data for this compound is limited in the public domain. The available information suggests it is less anticholinergic than its parent compounds.[2] Desmethyldesipramine, an analogous metabolite of desipramine, shows a notable shift in transporter selectivity towards SERT compared to its parent drug.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. The following are generalized protocols for these key experiments.
Radioligand Binding Assay (for Ki determination)
This competitive binding assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed volume of assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-pyrilamine for H1 receptors, [3H]-QNB for muscarinic receptors).
-
A range of concentrations of the unlabeled test compound (e.g., this compound or other metabolites).
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Transporter Uptake Inhibition Assay (for IC50 determination)
This assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.
1. Cell Culture:
-
A cell line stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) is cultured to confluence in appropriate multi-well plates.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are then incubated with various concentrations of the test compound (e.g., this compound) for a short pre-incubation period.
-
A fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]-serotonin for SERT or [3H]-norepinephrine for NET) is added to each well.
-
The plate is incubated at 37°C for a defined period to allow for neurotransmitter uptake.
3. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer.
-
The cells are lysed to release the intracellular radiolabeled neurotransmitter.
4. Detection and Analysis:
-
The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of a representative TCA and the general signaling cascades affected by the inhibition of serotonin and norepinephrine transporters.
References
A Comparative Analysis of Desmethylnortriptyline and Selective Serotonin Reuptake Inhibitors (SSRIs)
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the tricyclic antidepressant (TCA) metabolite, desmethylnortriptyline, and the class of selective serotonin (B10506) reuptake inhibitors (SSRIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, pharmacokinetics, clinical efficacy, and side-effect profiles, supported by experimental data and detailed methodologies.
Introduction
This compound is the active metabolite of the second-generation tricyclic antidepressant nortriptyline (B1679971). Like its parent compound, it plays a significant role in the treatment of major depressive disorder (MDD). Its primary mechanism of action involves the inhibition of norepinephrine (B1679862) reuptake. In contrast, Selective Serotonin Reuptake Inhibitors (SSRIs), a newer class of antidepressants, exert their therapeutic effects by selectively inhibiting the reuptake of serotonin. This fundamental difference in their primary pharmacological targets leads to distinct efficacy and side-effect profiles, which are critical considerations in both clinical practice and drug development. This guide will delve into a detailed comparison of these two important classes of antidepressants.
Mechanism of Action
The therapeutic effects of both this compound and SSRIs are predicated on the modulation of monoamine neurotransmitter systems in the brain. However, their selectivity for different transporters is a key distinguishing feature.
This compound: As a metabolite of nortriptyline, this compound is a potent inhibitor of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. It has a comparatively lower affinity for the serotonin transporter (SERT). This preferential action on the noradrenergic system is a hallmark of this compound.
SSRIs: This class of drugs, including fluoxetine (B1211875), sertraline (B1200038), and escitalopram (B1671245), exhibits high selectivity for the serotonin transporter (SERT)[1]. By blocking the reuptake of serotonin, SSRIs increase the concentration of this neurotransmitter in the synapse, enhancing serotonergic neurotransmission. Their affinity for the norepinephrine transporter is significantly lower than that for SERT.
The distinct signaling pathways initiated by the primary actions of this compound and SSRIs are illustrated below.
Comparative Pharmacodynamics: Receptor and Transporter Binding Affinity
The affinity of a drug for its target is a critical determinant of its potency and selectivity. The binding affinities (Ki values) of nortriptyline (as a proxy for this compound) and representative SSRIs for the serotonin and norepinephrine transporters are presented in Table 1. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) |
| Nortriptyline | 4.0 | 0.8 |
| Fluoxetine | 1.0 | 150 |
| Sertraline | 0.29 | 25 |
| Escitalopram | 0.89 | >1000 |
Table 1: Comparative Binding Affinities (Ki) for Serotonin (SERT) and Norepinephrine (NET) Transporters. Data compiled from multiple sources.
Comparative Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and SSRIs influence their dosing regimens and potential for drug-drug interactions. Key pharmacokinetic parameters are summarized in Table 2.
| Parameter | This compound (from Nortriptyline) | Fluoxetine | Sertraline | Escitalopram |
| Bioavailability (%) | 46-79 | ~70 | ~44 | ~80[2] |
| Protein Binding (%) | 93-95 | ~95 | ~98 | ~56[2] |
| Half-life (t½) (hours) | 18-44 | 48-72 (parent), 168-360 (metabolite) | 26 (parent), 62-104 (metabolite) | 27-32[3] |
| Time to Peak (Tmax) (hours) | 7-8.5 | 6-8 | 4.5-8.4 | 4 |
| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP2D6, CYP2C19) | Hepatic (multiple CYPs) | Hepatic (CYP2C19, CYP3A4, CYP2D6)[2] |
Table 2: Comparative Pharmacokinetic Parameters. Data compiled from multiple sources.
Clinical Efficacy: Head-to-Head Comparative Trials
While direct clinical trials comparing this compound to a range of SSRIs are limited, several studies have compared its parent compound, nortriptyline, with various SSRIs in the treatment of major depressive disorder. The findings from these studies provide valuable insights into their relative efficacy.
A double-blind, randomized clinical trial comparing nortriptyline and fluoxetine over a six-month period found that both drugs were effective in treating major depressive disorder. However, fluoxetine was reported to be more effective than nortriptyline after 3 and 6 months of treatment[4]. In this study, the mean depression score for the nortriptyline group was 32.85 ± 6.23 at baseline, while the fluoxetine group had a baseline score of 33.12 ± 6.50. The change from baseline at the end of the trial was 13.4 ± 4.68 for nortriptyline and 16.96 ± 4.96 for fluoxetine[4].
Another 12-week, double-blind study comparing sertraline and nortriptyline in older adults with major depression found that both drugs had similar primary efficacy[5]. The responder rates at week 12 were 71.6% for the sertraline-treated group and 61.4% for the nortriptyline-treated group[5]. Interestingly, secondary outcome measures related to cognitive function and quality of life showed a significant advantage for the sertraline-treated group[5].
A study investigating the effects of switching between nortriptyline and escitalopram after a failed initial treatment for MDD found that switching in either direction resulted in a significant decrease in depression scores as measured by the Montgomery-Aasberg Depression Rating Scale (MADRS)[6][7]. This suggests that for patients who do not respond to or tolerate one class of antidepressant, switching to the other can be a viable therapeutic strategy[6][7].
| Trial | Comparison | Duration | Key Efficacy Findings |
| Hashemi et al. | Nortriptyline vs. Fluoxetine | 6 months | Fluoxetine showed greater improvement in Beck Depression Inventory scores compared to nortriptyline at 3 and 6 months[4]. |
| Bondareff et al. | Nortriptyline vs. Sertraline | 12 weeks | Similar responder rates (71.6% for sertraline, 61.4% for nortriptyline). Sertraline showed advantages in secondary cognitive and quality of life measures[5]. |
| GENDEP study | Nortriptyline vs. Escitalopram | 12 weeks | No significant difference in overall efficacy on primary depression scales. Escitalopram showed greater improvement in observed mood and cognitive symptoms, while nortriptyline showed greater improvement in neurovegetative symptoms[8]. |
Table 3: Summary of Head-to-Head Clinical Trials.
Side-Effect and Tolerability Profiles
The differing receptor binding profiles of this compound and SSRIs translate into distinct side-effect profiles.
This compound (as a TCA): Due to its affinity for other receptors, including muscarinic and histaminic receptors, this compound is associated with a higher incidence of anticholinergic side effects. These commonly include dry mouth, constipation, blurred vision, and drowsiness[4][6].
SSRIs: The selective nature of SSRIs generally leads to a more favorable side-effect profile compared to TCAs[4]. Common side effects are often related to increased serotonergic activity and include nausea, headache, insomnia, and sexual dysfunction[4][6]. While generally better tolerated, some patients may experience significant side effects that lead to non-compliance[9]. A meta-analysis comparing TCAs and SSRIs found that while both were effective, TCAs had higher rates of withdrawal due to side effects[10].
| Side Effect | This compound (from Nortriptyline) | SSRIs (General) |
| Dry Mouth | Common (up to 80% in some studies)[6][7] | Less Common |
| Constipation | Common (up to 24% in some studies)[6][7] | Less Common |
| Drowsiness | Common (up to 27% in some studies)[6][7] | Can occur, but insomnia is also common |
| Nausea/Vomiting | Less Common | Common (up to 15% for escitalopram)[6][7] |
| Headache | Can occur | Common |
| Sexual Dysfunction | Can occur | Common (up to 30% for escitalopram)[6][7] |
| Orthostatic Dizziness | Common (up to 32% in some studies)[6][7] | Less Common |
Table 4: Common Side Effects.
Experimental Protocols
Radioligand Competition Binding Assay for SERT and NET
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Objective: To determine the inhibitory constant (Ki) of a test compound for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Materials:
-
Cell membranes expressing human SERT or NET.
-
Radioligand specific for SERT (e.g., [³H]-citalopram) or NET (e.g., [³H]-nisoxetine).
-
Test compound (this compound or an SSRI).
-
Unlabeled competing ligand for non-specific binding determination (e.g., high concentration of fluoxetine for SERT).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand.
-
Test Compound: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Randomized, Double-Blind, Controlled Clinical Trial Protocol (General Outline)
This protocol provides a general framework for a clinical trial comparing the efficacy and safety of this compound (represented by nortriptyline) and an SSRI in patients with major depressive disorder.
References
- 1. ClinPGx [clinpgx.org]
- 2. Results - Effectiveness of Escitalopram and Nortriptyline on Depressive Symptoms in Parkinson’s disease: the ADepT-PD RCT pilot - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Tricyclic Antidepressants vs. SSRIs: Understanding Differences [pbpsychiatricservices.com]
- 5. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 6. lecturio.com [lecturio.com]
- 7. Effect of antidepressant switching between nortriptyline and escitalopram after a failed first antidepressant treatment among patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential efficacy of escitalopram and nortriptyline ondimensional measures of depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 9. A comparison of side effects of selective serotonin reuptake inhibitors and tricyclic antidepressants in older depressed patients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Tolerability of Tricyclic Antidepressants and SSRIs Compared With Placebo for Treatment of Depression in Primary Care: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Desmethylnortriptyline
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of desmethylnortriptyline, a primary metabolite of the tricyclic antidepressant nortriptyline (B1679971), is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The selection of a robust and validated analytical method is paramount to ensure data integrity and reliability. This guide provides a comparative overview of commonly employed analytical methods for this compound quantification, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods used for the quantification of nortriptyline and its metabolites, including this compound. While direct cross-validation studies are limited in the public domain, this compilation of data from individual method validation studies allows for a comparative assessment.
| Analytical Method | Matrix | Analyte(s) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| LC-MS/MS | Human Plasma | Nortriptyline, E- and Z-10-hydroxynortriptyline | 0.8 | 0.8 - 32 | Within-day: <11%, Between-day: <7% | Not Specified | [1] |
| LC-MS/MS | Human Serum | Amitriptyline, Nortriptyline, and hydroxy-metabolites | 0.5 | 0.5 - 400 | Not Specified | Not Specified | [2] |
| LC-MS/MS | Human Plasma | Nortriptyline, 10-hydroxynortriptyline (B30761) | 1.09 | 1.09 - 30.0 | Intra- and Inter-day precision met FDA guidelines | Not Specified | [3] |
| HPLC-DAD | Human Plasma | Amitriptyline and 6 main metabolites (including this compound) | 5 | Not Specified | < 12.1% | 93.1 - 102.5% | [4] |
| GC-MS | Human Plasma | Nortriptyline, this compound | "a few nanograms" | Not Specified | Not Specified | Not Specified | [5][6] |
| GC-MS | Human Blood & Urine | Nortriptyline | 0.009 (urine), 0.021 (blood) | 0.5 - 5.0 (in deionized water) | Not Specified | 97.33 - 103.66% | [7] |
| HPLC-UV | Whole Blood | Desipramine, Nortriptyline, Amitriptyline | 0.027 - 0.051 | 0.1 - 1 (mg/L) | 2 - 10% | 0.1 - 7% (%Er) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it a gold standard for bioanalytical studies.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[3] The composition can be delivered isocratically or as a gradient.
-
Flow Rate: A flow rate of around 0.50 mL/min is often employed.[3]
-
Total Run Time: Modern methods can achieve short run times, for instance, 2.5 minutes.[3]
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a robust and cost-effective alternative to mass spectrometry, suitable for applications where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard.[4]
-
Perform a two-step liquid-liquid extraction using a mixture of hexane (B92381) and isopropanol (B130326) followed by back-extraction into an acidic solution.[4]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase RP8 or C18 column is suitable.[4]
-
Mobile Phase: An isocratic mobile phase of phosphate (B84403) buffer (pH 2.3) and acetonitrile (B52724) is used.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection is performed at a wavelength of 210 nm, with spectral acquisition from 200 to 380 nm to confirm peak identity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is standard.
-
Detection Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetic determination and analysis of nortriptyline based on GC-MS coupled with hollow-fiber drop-to-drop solvent microextraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpab.com [ijpab.com]
- 9. derpharmachemica.com [derpharmachemica.com]
A Head-to-Head Showdown: Desmethylnortriptyline vs. Amitriptyline for Researchers
A Comprehensive Comparison for Scientific and Drug Development Professionals
In the landscape of tricyclic antidepressants (TCAs), both desmethylnortriptyline, more commonly known as nortriptyline (B1679971), and its parent compound, amitriptyline (B1667244), have long been subjects of clinical and preclinical investigation. As nortriptyline is the primary active metabolite of amitriptyline, a direct comparison of their pharmacological and clinical profiles is essential for informed research and development in the field of neuropsychopharmacology. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their efficacy, side effect profiles, mechanisms of action, and pharmacokinetics, supported by experimental data and protocols.
At a Glance: Key Differences and Similarities
| Feature | This compound (Nortriptyline) | Amitriptyline |
| Primary Indication | Major Depressive Disorder | Major Depressive Disorder |
| Metabolic Relationship | Active metabolite of amitriptyline | Parent drug, metabolized to nortriptyline |
| Mechanism of Action | Primarily norepinephrine (B1679862) reuptake inhibitor | Mixed serotonin (B10506) and norepinephrine reuptake inhibitor |
| Sedation | Less sedating | More sedating[1][2] |
| Anticholinergic Effects | Fewer anticholinergic effects[1] | More pronounced anticholinergic effects[1][2] |
Efficacy in Major Depressive Disorder: A Comparative Analysis
Head-to-head clinical trials have been conducted to elucidate the comparative efficacy of this compound (nortriptyline) and amitriptyline in the treatment of major depressive disorder. While both have demonstrated effectiveness, nuances in their clinical profiles have been observed.
One double-blind, randomized controlled trial found that while both drugs were equally effective in the overall treatment of depression after six weeks, patients treated with nortriptyline showed a significantly faster initial response.[3] After one week of treatment, the nortriptyline group had a mean reduction of 55% on the Hamilton Depression Rating Scale, compared to a 25% reduction in the amitriptyline group.[3]
In a study of elderly patients with depression, both nortriptyline and sertraline (B1200038) (an SSRI) improved depression, but sertraline showed a greater reduction in depression severity and was better tolerated.[4] Another study involving elderly patients with anxious depression found no significant difference in overall response rates between nortriptyline and paroxetine (B1678475) (an SSRI).[5]
The STAR*D trial, a large-scale study on treatment-resistant depression, included nortriptyline as a Level 3 treatment option and reported a remission rate of 20%.[6] In a network meta-analysis of 21 antidepressants, amitriptyline showed one of the highest response rates relative to placebo.[6]
Table 1: Comparative Efficacy in Major Depressive Disorder
| Study/Analysis | Population | Key Findings |
| Lehmann et al. (1982)[3] | Hospitalized unipolar depressed patients | Nortriptyline showed a faster onset of action (55% vs. 25% reduction in Hamilton Depression Scale at 1 week). Both drugs were equally effective at the end of the study. |
| STAR*D Trial[6] | Treatment-resistant depression | Nortriptyline monotherapy had a remission rate of 20%. |
| Cipriani et al. (2018) Network Meta-analysis[6] | Major Depressive Disorder | Amitriptyline had one of the highest response rates compared to placebo among 21 antidepressants. |
| Fava et al. (2006) | Anxious Depression | Positive response rates were similar for fluoxetine (B1211875) (74%) and amitriptyline (74.4%).[5] |
Unraveling the Mechanism of Action
The primary mechanism of action for both this compound and amitriptyline is the inhibition of monoamine reuptake at the presynaptic terminal. However, their selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET) differs, which likely contributes to their distinct clinical profiles. Amitriptyline is a mixed serotonin and norepinephrine reuptake inhibitor, while its metabolite, nortriptyline, is a more potent and selective inhibitor of norepinephrine reuptake.[7]
Table 2: In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Amitriptyline | 4.3 | 35 |
| Nortriptyline | 18 | 8.6 |
Data compiled from various sources and may vary based on experimental conditions.
The sustained increase in synaptic serotonin and norepinephrine levels is believed to trigger downstream signaling cascades, leading to neuroadaptive changes that underlie the therapeutic effects of these drugs. These downstream effects are thought to involve the modulation of second messenger systems and an increase in the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal plasticity and survival.[8][9]
References
- 1. droracle.ai [droracle.ai]
- 2. marleydrug.com [marleydrug.com]
- 3. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacologic Treatment of Dimensional Anxious Depression: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Validating the Antidepressant-Like Effects of Desmethylnortriptyline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antidepressant-like effects of desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant (TCA) nortriptyline (B1679971). Its performance is evaluated against established antidepressant classes, specifically Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), represented here by fluoxetine (B1211875) and venlafaxine, respectively. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in neuropsychopharmacology and drug development.
Executive Summary
This compound primarily acts as a norepinephrine (B1679862) reuptake inhibitor. Preclinical behavioral models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are standard assays for evaluating the antidepressant-like efficacy of compounds. Due to the limited availability of direct experimental data for this compound in these specific tests, data from its close structural and functional analogue, desipramine (B1205290), and its parent compound, nortriptyline, are presented as proxies. This guide collates available data to facilitate an objective comparison of this compound's pharmacological profile and behavioral effects with those of leading SSRI and SNRI antidepressants.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for many antidepressants involves the inhibition of monoamine reuptake transporters. This compound demonstrates a strong preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT), with minimal affinity for the dopamine (B1211576) transporter (DAT). This profile contrasts with that of SSRIs like fluoxetine, which selectively target SERT, and SNRIs like venlafaxine, which inhibit both SERT and NET. The binding affinities (Ki, in nM) are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | Class | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Muscarinic M1 Receptor Affinity | Histamine (B1213489) H1 Receptor Affinity |
| This compound | TCA (NRI-selective) | ~1.5-4 | ~20-50 | >1000 | Moderate | Low |
| Fluoxetine | SSRI | ~200-500 | ~1-10 | >1000 | Low | Very Low |
| Venlafaxine | SNRI | ~2480 | ~82 | ~7647 | Very Low | Very Low |
Note: Ki values are compiled from various sources and may differ between studies due to variations in experimental conditions. The data for this compound's muscarinic and histamine receptor affinity is inferred from data on secondary amine TCAs like desipramine.
Preclinical Behavioral Efficacy
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models in rodents to screen for antidepressant-like activity. A reduction in immobility time in these tests is indicative of antidepressant efficacy. The following table summarizes the effects of this compound (represented by its analogue desipramine and parent compound nortriptyline) and comparator drugs in these assays.
| Compound | Test | Species | Dose Range (mg/kg) | Outcome |
| Desipramine | FST | Rat | 5-20 | Significant decrease in immobility time[1][2] |
| Nortriptyline | TST | Mouse | 30 | Significant decrease in immobility time |
| Fluoxetine | FST | Rat | 5-20 | Significant decrease in immobility time[1] |
| Venlafaxine | TST | Mouse | 30 | Significant decrease in immobility time |
Experimental Protocols
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water.
Apparatus:
-
A transparent glass or plastic cylinder (typically 40-50 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom or escaping.
Procedure:
-
Habituation (Day 1): Animals are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure leads to a baseline level of immobility.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session (e.g., 30, 60, or 120 minutes prior, depending on the drug's pharmacokinetics).
-
Test Session (Day 2): 24 hours after the pre-swim, animals are placed back into the cylinder for a 5 or 6-minute test session.[1][3][4]
-
Data Recording: The session is typically video-recorded. An observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST)
The TST is another widely used behavioral despair model in mice that measures immobility when the animal is suspended by its tail.[5][6][7][8]
Apparatus:
-
A suspension bar or ledge, elevated to prevent the mouse from reaching any surfaces.
-
Adhesive tape for suspending the mouse by its tail.
Procedure:
-
Acclimation: Mice are brought to the testing room at least one hour before the test to acclimate to the environment.
-
Suspension: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.
-
Test Session: The duration of the test is typically 6 minutes.[5]
-
Data Recording: The session is video-recorded, and the total time the mouse remains immobile is scored by a trained observer who is blind to the experimental conditions. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Norepinephrine reuptake inhibition by this compound.
Caption: Experimental workflows for FST and TST.
Conclusion
This compound, through its primary action as a norepinephrine reuptake inhibitor, demonstrates a distinct pharmacological profile compared to SSRIs and SNRIs. Preclinical behavioral data, using desipramine and nortriptyline as proxies, suggest that this compound possesses significant antidepressant-like activity, comparable to that of established antidepressants in reducing behavioral despair in rodent models. Its selectivity for NET may offer a different therapeutic approach and side-effect profile compared to serotonergic or dual-acting agents. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of depressive disorders. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies in this area.
References
- 1. Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tail suspension test - Wikipedia [en.wikipedia.org]
- 8. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Nortriptyline and Its Metabolite, Desmethylnortriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the tricyclic antidepressant nortriptyline (B1679971) and its metabolite, desmethylnortriptyline. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and methodologies.
Introduction
Nortriptyline is a second-generation tricyclic antidepressant and an active metabolite of amitriptyline.[1] It is primarily used in the management of major depressive disorder.[1] The therapeutic and toxic effects of nortriptyline are influenced by its pharmacokinetic properties and those of its metabolites. Nortriptyline undergoes metabolism in the liver through demethylation and hydroxylation.[1] One of the key metabolic pathways is demethylation to this compound. Another major pathway is hydroxylation to 10-hydroxynortriptyline (B30761), which is the most abundant metabolite found in plasma.[1][2] While extensive pharmacokinetic data is available for nortriptyline and 10-hydroxynortriptyline, there is a notable scarcity of human pharmacokinetic data for this compound, suggesting it may be a minor or less pharmacologically significant metabolite in humans.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for nortriptyline. Due to the limited availability of human data for this compound, its parameters are not included. The data for 10-hydroxynortriptyline is presented for comparative context as it is the main active metabolite.
| Pharmacokinetic Parameter | Nortriptyline | 10-Hydroxynortriptyline | This compound |
| Half-life (t½) | 16 - 38 hours[1] | Longer than nortriptyline in subjects homozygous for CYP2D610[3] | Data not available in humans |
| Apparent Oral Clearance (CL/F) | Varies significantly with CYP2D6 genotype[3] | Lower in subjects homozygous for CYP2D610[3] | Data not available in humans |
| Volume of Distribution (Vd) | 21 ± 4 L/kg[1] | Data not available | Data not available |
| Bioavailability (F) | 45% - 85%[1] | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 7 - 8.5 hours[1] | Data not available | Data not available |
| Protein Binding | ~93%[1] | Data not available | Data not available |
Metabolic Pathway of Nortriptyline
Nortriptyline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two main metabolic pathways are hydroxylation and demethylation.[1] The enzyme CYP2D6 is a major contributor to both pathways, with additional involvement from CYP1A2, CYP2C19, and CYP3A4 in demethylation.[1][4] Hydroxylation results in the formation of E- and Z-isomers of 10-hydroxynortriptyline, with the E-isomer being produced at a higher rate.[2] Demethylation of nortriptyline leads to the formation of this compound.[1]
Metabolic conversion of nortriptyline.
Experimental Protocols
The following sections describe representative experimental methodologies for the pharmacokinetic analysis of nortriptyline and its metabolites.
A typical pharmacokinetic study of nortriptyline in healthy human subjects would follow a single-dose, open-label, crossover or parallel design.[5]
-
Subjects: Healthy, non-smoking male and female volunteers, typically aged 18-45 years. Subjects undergo a comprehensive health screening, including medical history, physical examination, and clinical laboratory tests.
-
Drug Administration: A single oral dose of nortriptyline hydrochloride (e.g., 75 mg) is administered with a standardized volume of water after an overnight fast.[5]
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points.[6] A typical sampling schedule would be pre-dose (0 hours) and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.[3][7]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -20°C or lower until analysis.[7]
Workflow of a typical pharmacokinetic study.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of nortriptyline and its metabolites in plasma due to its high sensitivity and selectivity.[8]
-
Sample Preparation: A common and efficient method for sample preparation is protein precipitation.[8]
-
To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile) containing the internal standard (e.g., deuterated nortriptyline).[8]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for separation.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is commonly employed.[9]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Bioanalytical workflow for plasma sample analysis.
Conclusion
Nortriptyline exhibits well-characterized pharmacokinetic properties, with its metabolism being significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. The primary active metabolite, 10-hydroxynortriptyline, is formed through hydroxylation and is present in significant concentrations in the plasma. In contrast, this compound, formed via demethylation, is not as extensively characterized in human pharmacokinetic studies, suggesting a less prominent role in the overall disposition and pharmacological effect of nortriptyline. The experimental protocols outlined in this guide provide a framework for conducting robust pharmacokinetic evaluations of nortriptyline and its metabolites, which are essential for optimizing therapeutic regimens and advancing drug development. Further research is warranted to fully elucidate the pharmacokinetic profile and clinical relevance of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic | Pharmacokinetic (PK) Studies [drvince.com]
- 6. mcgill.ca [mcgill.ca]
- 7. fda.gov [fda.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simultaneous determination of seven tricyclic antidepressant drugs in human plasma by direct-injection HPLC-APCI-MS-MS with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects: Desmethylnortriptyline vs. Nortriptyline
A detailed guide for researchers and drug development professionals on the differing off-target profiles of the tricyclic antidepressant nortriptyline (B1679971) and its primary active metabolite, desmethylnortriptyline.
This guide provides a comprehensive comparison of the off-target effects of nortriptyline and its principal metabolite, this compound (also known as 10-hydroxynortriptyline). Understanding the distinct off-target binding profiles of these two compounds is crucial for elucidating their full pharmacological effects, predicting potential side effects, and guiding the development of more selective therapeutic agents. This document summarizes key quantitative data, presents detailed experimental protocols for assessing off-target activities, and visualizes relevant signaling pathways and experimental workflows.
Executive Summary
Nortriptyline, a widely prescribed tricyclic antidepressant, exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine (B1679862) and to a lesser extent, serotonin (B10506). However, its clinical use is often associated with a range of side effects stemming from its interactions with various off-target receptors, including muscarinic acetylcholine, histamine (B1213489) H1, and alpha-1 adrenergic receptors. Nortriptyline is extensively metabolized in the liver to this compound, which also possesses pharmacological activity. This guide demonstrates that while both compounds share a primary mechanism of action, their off-target profiles differ significantly, with this compound generally exhibiting a more favorable side-effect profile due to reduced affinity for key off-target receptors.
Comparative Off-Target Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of nortriptyline and this compound for key off-target receptors. Lower Ki values indicate higher binding affinity.
| Target Receptor | Nortriptyline (Ki, nM) | This compound (Ki, nM) | Fold Difference (this compound vs. Nortriptyline) | Reference |
| Muscarinic Acetylcholine Receptor (M1) | 40 | ~720 | ~18-fold lower affinity | [1] |
| Histamine H1 Receptor | 8.23 | Data not available | - | [2] |
| Alpha-1A Adrenergic Receptor | 8.2 | Data not available | - | [2] |
| Serotonin Transporter (SERT) | 18 | Weaker than Nortriptyline | - | [1] |
| Norepinephrine Transporter (NET) | 4.37 | 4-fold weaker than Nortriptyline | 4-fold lower affinity | [1][3] |
Key Findings:
-
Muscarinic Receptors: this compound displays a significantly lower affinity for muscarinic M1 receptors, with approximately an 18-fold reduction in binding compared to nortriptyline.[1] This is a critical finding, as antagonism of muscarinic receptors is responsible for the common anticholinergic side effects of tricyclic antidepressants, such as dry mouth, blurred vision, constipation, and urinary retention.
-
Alpha-1 Adrenergic Receptors: Nortriptyline also exhibits high affinity for alpha-1A adrenergic receptors.[2] Blockade of these receptors can lead to orthostatic hypotension and dizziness. Quantitative data for this compound's affinity at these receptors is currently lacking.
-
Monoamine Transporters: While both compounds inhibit norepinephrine and serotonin reuptake, this compound is a less potent inhibitor of the norepinephrine transporter (approximately 4-fold weaker) and is also reported to be a weaker inhibitor of the serotonin transporter compared to nortriptyline.[1][3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms underlying these off-target effects and the methods used to assess them, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
Comparative Analysis of the Neurogenic Effects of Desmethylnortriptyline and Alternative Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurogenic effects of the tricyclic antidepressant (TCA) desmethylnortriptyline and its alternatives, primarily focusing on selective serotonin (B10506) reuptake inhibitors (SSRIs). Due to a lack of direct replication studies on this compound, this guide incorporates data from studies on its parent compound, nortriptyline (B1679971), and a similar TCA, desipramine, as proxies. The information presented is intended to offer a comprehensive overview of the available experimental data and methodologies in this area of research.
Quantitative Data on Neurogenic Effects
The following table summarizes quantitative data from studies comparing the effects of TCAs (nortriptyline and desipramine) and SSRIs (escitalopram and fluoxetine) on hippocampal neurogenesis in animal models. The primary measures of neurogenesis are the proliferation of new cells, often assessed by markers like Bromodeoxyuridine (BrdU) and Ki-67.
| Antidepressant | Animal Model | Dosage | Duration | Effect on Hippocampal Cell Proliferation | Key Findings | References |
| Nortriptyline | Mouse (four inbred strains) | Varying doses | Not specified | Altered gene expression related to neurogenesis | Nortriptyline significantly altered the expression of 371 genes in the hippocampus, some of which are involved in pathways related to neurogenesis. | [1][2] |
| Nortriptyline | Rat (Flinders Sensitive Line - a genetic model of depression) | Not specified | Chronic | No significant effect on hippocampal cell proliferation | Despite exerting behavioral antidepressant-like effects, nortriptyline did not alter the number of BrdU-positive cells in the hippocampus of this specific depression model. | [3] |
| Desipramine | Rat (Learned helplessness model) | Not specified | Not specified | Increased cell proliferation (not statistically significant) | Desipramine reversed learned helplessness behavior and showed a trend towards increasing hippocampal cell proliferation. | [4] |
| Desipramine | Mouse (cF1ko mice - fluoxetine-resistant) | 160 mg/L in drinking water | Chronic | Not directly measured, but reversed cellular activity deficits | Desipramine reversed behavioral phenotypes and restored norepinephrine (B1679862) innervation and cellular activity in a model of SSRI resistance. | [5][6] |
| Escitalopram | Mouse (four inbred strains) | Varying doses | Not specified | Altered gene expression related to neurogenesis | Escitalopram significantly altered the expression of 383 genes in the hippocampus, with some overlap with genes affected by nortriptyline. | [1][2] |
| Fluoxetine | Rat (Learned helplessness model) | Not specified | Not specified | Significantly increased cell proliferation | Fluoxetine reversed learned helplessness behavior and significantly increased the number of proliferating cells in the hippocampus. | [4] |
| Fluoxetine | Juvenile Rats | Not specified | 14 days | Significantly increased neurogenesis | Chronic SSRI treatment, but not a norepinephrine reuptake inhibitor, increased neurogenesis in adolescent rats. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of standard experimental protocols for assessing neurogenesis.
Bromodeoxyuridine (BrdU) Labeling and Detection
BrdU is a synthetic analog of thymidine (B127349) that incorporates into the DNA of dividing cells during the S-phase of the cell cycle, thereby marking newly generated cells.
Objective: To label and quantify proliferating cells in the adult brain.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) solution (e.g., 20 mg/mL in sterile saline)
-
Animals (e.g., adult mice or rats)
-
Perfusion solutions (e.g., phosphate-buffered saline (PBS), 4% paraformaldehyde (PFA))
-
Cryostat or microtome for brain sectioning
-
Primary antibody against BrdU
-
Fluorescently labeled secondary antibody
-
Microscope for visualization and quantification
Procedure:
-
BrdU Administration: Administer BrdU to animals via intraperitoneal (i.p.) injection. The dosage and frequency of injections can be varied depending on the experimental design (e.g., a single injection of 100 mg/kg to label cells proliferating at a specific time point, or multiple injections over several hours for cumulative labeling)[8].
-
Tissue Collection and Fixation: After a designated survival period (which can range from hours to weeks depending on whether cell proliferation, survival, or differentiation is being assessed), animals are deeply anesthetized and transcardially perfused with PBS followed by 4% PFA to fix the brain tissue[9].
-
Brain Sectioning: The fixed brain is dissected and sectioned, typically at a thickness of 30-40 µm, using a cryostat or vibratome[8].
-
Immunohistochemistry:
-
DNA Denaturation: Sections are pre-treated to denature the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU. This is often achieved by incubation in a mild acid (e.g., 2N HCl).
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specifically recognizing BrdU.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
-
Visualization and Quantification: The labeled cells are visualized using a fluorescence or confocal microscope. The number of BrdU-positive cells in the region of interest (e.g., the subgranular zone of the dentate gyrus) is then quantified using stereological methods[10].
Ki-67 Immunohistochemistry
Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells, making it an excellent endogenous marker of cell proliferation.
Objective: To identify and quantify proliferating cells using an endogenous marker.
Materials:
-
Fixed brain tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against Ki-67
-
Biotinylated secondary antibody
-
Avidin-biotin-horseradish peroxidase (HRP) complex
-
DAB (3,3'-diaminobenzidine) substrate
-
Microscope for visualization and quantification
Procedure:
-
Antigen Retrieval: Tissue sections are treated to unmask the Ki-67 antigen, which can be obscured by the fixation process. This typically involves heating the sections in a citrate buffer solution[11][12].
-
Blocking: Sections are treated to block endogenous peroxidase activity and non-specific antibody binding[13].
-
Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically targets the Ki-67 protein.
-
Secondary Antibody and Detection: Sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex. The HRP enzyme then reacts with a DAB substrate to produce a colored precipitate at the site of the antigen[13].
-
Visualization and Quantification: The labeled cells, identifiable by the colored precipitate, are visualized under a light microscope and quantified using stereological methods.
Visualizations
Signaling Pathway Implicated in Antidepressant-Induced Neurogenesis
References
- 1. Antidepressant-dependent mRNA changes in mouse associated with hippocampal neurogenesis in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nortriptyline mediates behavioral effects without affecting hippocampal cytogenesis in a genetic rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippocampal cell proliferation regulation by repeated stress and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uvic.ca [uvic.ca]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. genomeme.ca [genomeme.ca]
Safety Operating Guide
Navigating the Disposal of Desmethylnortriptyline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like desmethylnortriptyline is a critical component of laboratory safety and environmental responsibility. As the primary active metabolite of nortriptyline, this compound necessitates careful handling and adherence to established disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a research setting, in line with regulatory guidelines.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including metabolites like this compound, is governed by several regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[2] Many states also have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
A crucial aspect of these regulations is the classification of pharmaceutical waste as either hazardous or non-hazardous.[3] Hazardous waste is subject to strict disposal regulations, typically requiring incineration at an approved facility.[2][3] In 2019, the EPA enacted a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the flushing of these substances down drains.[2][4]
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral (Category 3) | H301 | Toxic if swallowed |
| Eye irritation (Category 2) | H319 | Causes serious eye irritation |
| Reproductive toxicity (Category 2) | H361 | Suspected of damaging fertility or the unborn child |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410 | Very toxic to aquatic life with long lasting effects |
| Data based on the hazard profile of the structurally similar compound, amitriptyline (B1667244).[5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to wear appropriate PPE. This includes safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
2. Waste Segregation and Container Management:
-
Keep this compound waste in its original container or a clearly labeled, suitable, and closed container.[5]
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.
-
Collect all contaminated materials, such as gloves, wipes, and weighing papers, in a designated hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste Pharmaceuticals."[5]
3. On-Site Deactivation (for small quantities): For trace amounts or minor spills, an on-site deactivation step can be considered, although this should be performed with caution and in accordance with your institution's safety protocols.
-
Spill Management: In the event of a spill, avoid generating dust. Use a dry clean-up method, such as sweeping or vacuuming with a HEPA filter, to collect the material.[5]
-
Deactivation Mixture: For small residual amounts, mixing the compound with an inert and undesirable substance like kitty litter or used coffee grounds can render it less hazardous.[6][7][8][9][10] Place this mixture in a sealed plastic bag.[6][7][8][9]
4. Professional Waste Disposal: The primary and most compliant method for disposing of this compound is through a licensed hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors for hazardous waste disposal.
-
Proper Manifesting: Ensure that the waste is correctly manifested according to EPA and Department of Transportation (DOT) regulations.
-
Incineration: Most pharmaceutical waste, particularly that classified as hazardous, is disposed of via incineration at a permitted treatment facility.[2]
5. Documentation: Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. dea.gov [dea.gov]
- 7. Prescription Safety [cdc.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. fda.gov [fda.gov]
- 10. drugcheckingbc.ca [drugcheckingbc.ca]
Personal protective equipment for handling Desmethylnortriptyline
This guide provides crucial safety and logistical information for laboratory professionals handling Desmethylnortriptyline. Adherence to these protocols is vital for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. Stringent adherence to these PPE requirements is essential to prevent exposure.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Must be worn to protect against dust particles. A face shield may be required in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are required. It is recommended to use double gloves when handling hazardous drugs.[1][2] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[2][3] |
| Respiratory Protection | Dust Respirator or Self-Contained Breathing Apparatus | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, especially when handling the powder form to avoid dust formation.[1] A self-contained breathing apparatus should be used for spills.[4] |
| Body Protection | Protective Clothing | A disposable, long-sleeved gown that is resistant to permeability by hazardous drugs should be worn to prevent skin contact.[1][2] Protective boots may be necessary depending on the scale of handling.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are critical to minimize exposure and ensure a safe laboratory environment. The following protocol outlines the key steps for handling this compound.
1. Preparation:
-
Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Verify that a safety shower and eyewash station are easily accessible.
-
Assemble all necessary PPE as specified in the table above before handling the substance.
2. Handling the Compound:
-
Wear all required PPE before handling this compound.
-
When working with the solid form, handle it carefully to avoid the formation of dust.[1][4]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[5]
-
After handling, wash hands and any exposed skin thoroughly.[1][5]
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[5]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Labeling:
-
All waste contaminated with this compound, including unused compound, contaminated PPE, and disposable labware, must be segregated as hazardous waste.
-
Label all waste containers clearly with the contents and hazard warnings.
2. Disposal of Contaminated Materials:
-
PPE: After use, carefully remove PPE to avoid contaminating skin or clothing. Gloves should be removed last and turned inside out.[3] Dispose of all used PPE in a designated hazardous waste container.
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated. This can be done by rinsing with an appropriate solvent (e.g., ethanol) followed by washing with a suitable laboratory detergent. The initial solvent rinse should be collected as hazardous waste.
-
Spills: In the event of a spill, wear appropriate PPE, including a respirator.[4] Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste. The spill area should then be decontaminated.
3. Final Disposal:
-
All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Workflow for Handling this compound
The following diagram illustrates the key stages of the handling process, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
